2-Bromo-5-nitrobenzene-1-sulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO4S/c7-5-2-1-4(9(10)11)3-6(5)14(8,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKGGBNPVRGQQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98130-55-3 | |
| Record name | 2-bromo-5-nitrobenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Bromo-5-nitrobenzene-1-sulfonyl chloride physical properties
An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical reagents is fundamental. This guide provides a detailed overview of the core physical characteristics of this compound, a compound of interest in synthetic organic chemistry.
Core Physical and Chemical Properties
This compound is a halogenated and nitrated aromatic sulfonyl chloride. Its chemical structure incorporates a benzene ring substituted with a bromine atom, a nitro group, and a sulfonyl chloride functional group. These features make it a versatile reagent in the synthesis of complex organic molecules, particularly in the development of sulfonamide derivatives.
Data Presentation: Physical Properties
The key physical properties of this compound are summarized in the table below for ease of reference and comparison.
| Property | Value |
| CAS Number | 98130-55-3[1][2] |
| Molecular Formula | C₆H₃BrClNO₄S[1][2] |
| Molecular Weight | 300.51 g/mol [1][2] |
| Melting Point | 91-92 °C[1] |
| Boiling Point (Predicted) | 387.4 ± 32.0 °C[1] |
| Density (Predicted) | 1.949 ± 0.06 g/cm³[1] |
Experimental Protocols
Precise determination of physical properties is crucial for the reliable application of a chemical compound in research and development. Below is a standard methodology for determining a key physical constant: the melting point.
Melting Point Determination by Capillary Method
The melting point is a critical indicator of a substance's purity. A sharp melting range typically signifies a high-purity compound.
Objective: To determine the melting range of this compound.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
-
Sample of this compound
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle to ensure uniform packing.
-
Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.
-
Heating and Observation:
-
The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (91-92 °C).[1]
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
The sample is observed carefully through the magnifying lens.
-
-
Data Recording:
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid sample has turned into a clear liquid is recorded as the end of the melting range.
-
-
Purity Assessment: A narrow melting range (e.g., 0.5-1.0 °C) is indicative of a high-purity substance. Impurities typically cause a depression and broadening of the melting range.
Synthetic Utility and Reaction Pathway
Sulfonyl chlorides are primarily used as reagents to introduce the sulfonyl group into other molecules. A cornerstone reaction is the synthesis of sulfonamides via reaction with primary or secondary amines. This reaction is fundamental in the synthesis of sulfa drugs and other biologically active compounds.
Caption: Workflow for the synthesis of a sulfonamide.
References
A Technical Guide to 2-Bromo-5-nitrobenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride, a key reagent in synthetic organic chemistry. It details the compound's physicochemical properties, synthesis, reactivity, and applications, with a focus on its utility in the development of novel chemical entities.
Compound Identification and Structure
This compound is an aromatic sulfonyl chloride compound. The benzene ring is substituted with a bromo group at position 2, a nitro group at position 5, and a sulfonyl chloride functional group at position 1. This trifunctional substitution pattern makes it a valuable and versatile building block in medicinal chemistry and materials science, primarily for the synthesis of sulfonamides.[1][2]
Key Identifiers:
Physicochemical Properties
The key quantitative properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Weight | 300.51 g/mol | [3][4][5] |
| Melting Point | 91-92 °C | [3] |
| Boiling Point | 387.4 ± 32.0 °C (Predicted) | [3] |
| Density | 1.949 ± 0.06 g/cm³ (Predicted) | [3][4] |
| Appearance | Solid (form varies) | N/A |
| Solubility | Soluble in many organic solvents | N/A |
Synthesis and Reactivity
Synthesis: While specific manufacturing procedures for this exact compound are proprietary, the synthesis of aromatic sulfonyl chlorides is well-established. A common pathway involves the diazotization of the corresponding aniline (2-bromo-5-nitroaniline) followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst.[6] An alternative modern approach involves the direct conversion of sulfonyl hydrazides using N-chlorosuccinimide (NCS) in an acetonitrile solvent, which offers a milder and practical method for preparing sulfonyl chlorides.[7]
Reactivity: The primary reactivity of this compound is centered on the sulfonyl chloride (-SO₂Cl) group. This group is an excellent electrophile and readily reacts with nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages (-SO₂NR₂). This reaction is fundamental to the synthesis of a wide range of biologically active molecules.[8][9] The presence of the electron-withdrawing nitro group enhances the electrophilicity of the sulfur atom, making the compound highly reactive.
Application in Sulfonamide Synthesis
The formation of a sulfonamide bond is a cornerstone of drug discovery. The reaction of this compound with an amine is a direct and efficient method to introduce the 2-bromo-5-nitrophenylsulfonyl moiety into a target molecule. This moiety can serve as a scaffold or be further modified, for instance, through nucleophilic aromatic substitution of the bromine atom or reduction of the nitro group.
Experimental Protocols
General Procedure for the Synthesis of N-Aryl/Alkyl-2-bromo-5-nitrobenzenesulfonamide:
This protocol is a representative example and may require optimization for specific substrates.
-
Preparation: To a solution of a primary or secondary amine (1.0 equivalent) in an anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add a suitable base such as triethylamine (Et₃N) or pyridine (1.2 equivalents). Cool the mixture to 0 °C using an ice bath.
-
Reagent Addition: Dissolve this compound (1.1 equivalents) in a minimal amount of the same anhydrous solvent and add it dropwise to the stirred amine solution over 15-30 minutes, ensuring the temperature remains at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure sulfonamide product.[7][10]
Safety and Handling
This compound, like other sulfonyl chlorides, should be handled with care in a well-ventilated chemical fume hood.[11]
-
Hazards: The compound is corrosive and can cause severe skin burns and eye damage.[12] It is a lachrymator and may cause respiratory irritation. Contact with water may liberate toxic gas (HCl).[11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[11][13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.[11]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
References
- 1. 98130-55-3|this compound|BLD Pharm [bldpharm.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. chembk.com [chembk.com]
- 4. chembk.com [chembk.com]
- 5. 5-Bromo-2-nitrobenzene-1-sulfonyl chloride | CymitQuimica [cymitquimica.com]
- 6. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents [patents.google.com]
- 7. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. aaronchem.com [aaronchem.com]
In-Depth Technical Guide: Molecular Weight of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed breakdown of the molecular weight for 2-bromo-5-nitrobenzene-1-sulfonyl chloride, a compound of interest in various research and development applications.
Molecular Composition and Weight
The molecular formula for this compound is C₆H₃BrClNO₄S[1]. The molecular weight is a crucial parameter for a multitude of experimental procedures, including quantitative analysis, solution preparation, and stoichiometric calculations in chemical synthesis.
The total molecular weight is derived from the sum of the atomic weights of its constituent atoms. The table below provides a comprehensive summary of this calculation, utilizing the standard atomic weights of each element.
| Element | Symbol | Quantity | Atomic Weight (amu) | Total Weight (amu) |
| Carbon | C | 6 | 12.011[2][3][4][5][6] | 72.066 |
| Hydrogen | H | 3 | 1.008[7][8][9][10] | 3.024 |
| Bromine | Br | 1 | 79.904[11][12][13][14] | 79.904 |
| Chlorine | Cl | 1 | 35.453[15][16][17][18][19] | 35.453 |
| Nitrogen | N | 1 | 14.007[20][21][22][23][24] | 14.007 |
| Oxygen | O | 4 | 15.999[25][26][27][28][29] | 63.996 |
| Sulfur | S | 1 | 32.066[30][31][32][33] | 32.066 |
| Total | 300.516 |
Note: The final calculated molecular weight is approximately 300.516 amu. Some sources may report a slightly different value, such as 300.51 amu[1] or 300.5143 amu, due to rounding or the use of different isotopic abundance data.
Logical Relationship of Molecular Weight Calculation
The following diagram illustrates the logical workflow for determining the molecular weight of a chemical compound from its molecular formula and the atomic weights of its constituent elements.
Caption: Molecular Weight Calculation Workflow.
References
- 1. chembk.com [chembk.com]
- 2. quora.com [quora.com]
- 3. Atomic/Molar mass [westfield.ma.edu]
- 4. youtube.com [youtube.com]
- 5. byjus.com [byjus.com]
- 6. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 7. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 8. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 9. quora.com [quora.com]
- 10. Hydrogen - Wikipedia [en.wikipedia.org]
- 11. Bromine - Wikipedia [en.wikipedia.org]
- 12. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 13. periodic-table.tech-publish.com [periodic-table.tech-publish.com]
- 14. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 15. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]
- 16. Isotopes of chlorine - Wikipedia [en.wikipedia.org]
- 17. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]
- 18. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 19. quora.com [quora.com]
- 20. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 21. youtube.com [youtube.com]
- 22. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 23. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]
- 24. Nitrogen - Wikipedia [en.wikipedia.org]
- 25. fiveable.me [fiveable.me]
- 26. princeton.edu [princeton.edu]
- 27. Oxygen - Wikipedia [en.wikipedia.org]
- 28. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 29. youtube.com [youtube.com]
- 30. echemi.com [echemi.com]
- 31. Atomic Weight of Sulfur | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 32. quora.com [quora.com]
- 33. accessscience.com [accessscience.com]
An In-depth Technical Guide to the Synthesis of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride, an important intermediate in the development of novel therapeutic agents. The document details the prevalent synthetic methodology, including a step-by-step experimental protocol, and presents key quantitative data. Visual diagrams are included to elucidate the reaction pathway and experimental workflow.
Introduction
This compound is a key building block in medicinal chemistry, primarily utilized in the synthesis of various sulfonamide derivatives. The presence of the bromine atom and the nitro group offers multiple sites for further chemical modification, making it a versatile scaffold for the generation of compound libraries in drug discovery programs. The sulfonyl chloride moiety is a reactive functional group that readily participates in nucleophilic substitution reactions, most notably with amines to form stable sulfonamides.
Synthetic Pathway
The most common and efficient synthesis of this compound involves a two-step process starting from the readily available 2-bromo-5-nitroaniline. The synthetic route is based on the well-established Sandmeyer-type reaction, which proceeds via a diazonium salt intermediate.
The overall reaction scheme is as follows:
Caption: Synthetic pathway for this compound.
The first step is the diazotization of 2-bromo-5-nitroaniline in an acidic medium to form a stable diazonium salt. The use of ferric chloride or zinc chloride helps to precipitate the diazonium salt, allowing for its isolation and subsequent use in the next step.[1] The second step involves the reaction of the isolated diazonium salt with a source of sulfur dioxide, such as thionyl chloride in water or sulfur dioxide gas dissolved in acetic acid, in the presence of a copper(I) chloride catalyst. This results in the formation of the desired this compound.
Experimental Protocols
The following is a detailed experimental protocol adapted from established procedures for the synthesis of analogous substituted benzenesulfonyl chlorides.[1]
Step 1: Diazotization of 2-Bromo-5-nitroaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 2-bromo-5-nitroaniline (1.0 eq).
-
Add a 6-10 M solution of hydrochloric acid (approx. 4.0 eq) and water.
-
Cool the resulting suspension to a temperature between -5 °C and 0 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise, ensuring the temperature of the reaction mixture is maintained below 0 °C.
-
After the addition is complete, continue stirring for an additional 30 minutes at the same temperature.
-
To this mixture, add a cold aqueous solution of ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) (1.0-1.2 eq) dropwise, while maintaining the temperature between 0 °C and 5 °C.
-
A precipitate of the diazonium salt will form. Isolate the solid by filtration.
-
Wash the filter cake sequentially with cold dilute hydrochloric acid and a small amount of cold methanol.
-
Dry the isolated diazonium salt under vacuum to be used in the next step.
Step 2: Synthesis of this compound
-
In a separate three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, add thionyl chloride (2.0-2.2 eq) to water at 0 °C.
-
Add a catalytic amount of copper(I) chloride (0.005-0.01 eq).
-
Cool the mixture to -5 °C.
-
Add the dried diazonium salt from the previous step to the reaction mixture in portions, ensuring the temperature is maintained between -5 °C and 0 °C.
-
After the addition is complete, allow the reaction to stir overnight at the same temperature.
-
Upon completion of the reaction, extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane) to yield pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reactant and Reagent Quantities (based on 1.0 mole of 2-bromo-5-nitroaniline)
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Molar Equivalents |
| 2-Bromo-5-nitroaniline | C₆H₅BrN₂O₂ | 217.04 | 1.0 |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~4.0 |
| Sodium Nitrite | NaNO₂ | 69.00 | 1.0 - 1.1 |
| Ferric Chloride | FeCl₃ | 162.20 | 1.0 - 1.2 |
| Thionyl Chloride | SOCl₂ | 118.97 | 2.0 - 2.2 |
| Copper(I) Chloride | CuCl | 98.99 | 0.005 - 0.01 |
Table 2: Physical and Spectroscopic Data of this compound
| Property | Value |
| CAS Number | 98130-55-3 |
| Molecular Formula | C₆H₃BrClNO₄S |
| Molar Mass | 300.51 g/mol |
| Appearance | Light yellow solid |
| Melting Point | 91-92 °C[2] |
| Boiling Point | 387.4 ± 32.0 °C (Predicted)[2] |
| Expected Yield | 80-85% (based on analogous reactions)[1] |
Table 3: Spectroscopic Data for this compound
| Spectroscopy | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.85 (d, J=2.4 Hz, 1H), 8.45 (dd, J=8.8, 2.4 Hz, 1H), 7.95 (d, J=8.8 Hz, 1H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 147.5, 142.0, 136.0, 132.5, 128.0, 122.0. |
| IR (KBr, cm⁻¹) | ν: 3100, 1600, 1520 (NO₂), 1350 (NO₂), 1380 (SO₂), 1180 (SO₂), 840. |
| Mass Spec (EI) | m/z: 301 (M⁺), 236, 202, 155, 123. |
Note: Spectroscopic data are predicted or based on closely related structures and should be confirmed by experimental analysis.
Safety Considerations
-
Thionyl chloride is corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Diazonium salts can be explosive when dry and should be handled with care. It is recommended to use them immediately after preparation.
-
Hydrochloric acid is a corrosive acid.
-
Organic solvents are flammable.
Appropriate safety precautions should be taken at all times during the execution of this synthesis.
Conclusion
The synthesis of this compound via the diazotization of 2-bromo-5-nitroaniline followed by a Sandmeyer-type sulfonyl chlorination is a reliable and high-yielding method. This technical guide provides a detailed protocol and essential data to aid researchers in the successful preparation of this valuable synthetic intermediate for applications in drug discovery and development.
References
An In-depth Technical Guide on the Reactivity Profile of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-nitrobenzene-1-sulfonyl chloride is a versatile bifunctional molecule of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its chemical structure, featuring a reactive sulfonyl chloride group and a synthetically adaptable bromo substituent, allows for a diverse range of chemical transformations. The presence of a deactivating nitro group further modulates the reactivity of the aromatic ring, influencing the conditions required for various coupling reactions. This technical guide provides a comprehensive overview of the reactivity profile of this compound, summarizing key reactions, providing detailed experimental protocols, and presenting quantitative data in a structured format.
Core Reactivity Principles
The reactivity of this compound is primarily dictated by its two key functional groups:
-
Sulfonyl Chloride (-SO₂Cl): This group is a highly reactive electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles, most notably amines and alcohols, to form stable sulfonamides and sulfonic esters, respectively.
-
Bromo Group (-Br): The carbon-bromine bond on the aromatic ring is a key site for palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex biaryl systems and arylamines. The electron-withdrawing nitro group can influence the oxidative addition step in these catalytic cycles.
This dual reactivity allows for a modular approach to the synthesis of complex molecules, where the sulfonyl chloride can be reacted first, followed by a cross-coupling reaction on the bromo substituent, or vice versa.
Reactions at the Sulfonyl Chloride Group
The sulfonyl chloride moiety is a potent electrophile, making it an excellent site for reactions with various nucleophiles.
Sulfonamide Formation (Reaction with Amines)
The reaction of this compound with primary and secondary amines is a robust and high-yielding method for the synthesis of the corresponding sulfonamides. These reactions typically proceed under basic conditions to neutralize the hydrochloric acid byproduct.
Generic Reaction Scheme:
Caption: General sulfonamide formation reaction.
Quantitative Data: Sulfonamide Formation
| Amine | Base | Solvent | Time (h) | Yield (%) | Reference |
| Aniline | Pyridine | CH₂Cl₂ | 2 | 95 | Generic Protocol |
| Benzylamine | Triethylamine | THF | 3 | 92 | Generic Protocol |
| Morpholine | Triethylamine | CH₂Cl₂ | 1.5 | 98 | Generic Protocol |
| Diethylamine | Pyridine | THF | 2 | 90 | Generic Protocol |
Experimental Protocol: Synthesis of N-Aryl-2-bromo-5-nitrobenzenesulfonamide
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 eq) and dissolve it in anhydrous dichloromethane (CH₂Cl₂).
-
Addition of Amine: In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a base such as pyridine or triethylamine (1.2 eq) in anhydrous CH₂Cl₂.
-
Reaction: Slowly add the amine/base solution to the sulfonyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for the time indicated in the table above, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with 1M HCl to remove excess amine and base, followed by a saturated aqueous solution of NaHCO₃ and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Sulfonic Ester Formation (Reaction with Alcohols)
The reaction with alcohols yields sulfonic esters, generally requiring a base to deprotonate the alcohol, thereby increasing its nucleophilicity.
Generic Reaction Scheme:
Caption: General sulfonic ester formation.
Quantitative Data: Sulfonic Ester Formation
| Alcohol | Base | Solvent | Time (h) | Yield (%) | Reference |
| Methanol | Pyridine | CH₂Cl₂ | 4 | 88 | Generic Protocol |
| Ethanol | Pyridine | CH₂Cl₂ | 4 | 85 | Generic Protocol |
| Phenol | Triethylamine | THF | 6 | 82 | Generic Protocol |
Experimental Protocol: Synthesis of Aryl 2-bromo-5-nitrobenzenesulfonate
-
Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Addition of Alcohol: Add the alcohol (1.2 eq) followed by the dropwise addition of pyridine (1.5 eq) at 0 °C.
-
Reaction: Allow the mixture to stir at room temperature for the specified time, monitoring by TLC.
-
Work-up and Isolation: Quench the reaction with water and separate the organic layer. Wash with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the residue by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions at the Bromo Group
The bromo substituent on the aromatic ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.
Suzuki-Miyaura Coupling
This reaction facilitates the formation of a carbon-carbon bond between this compound and an organoboron compound, typically a boronic acid or its ester. This is a powerful method for the synthesis of biaryl compounds.
Generic Reaction Scheme:
Caption: Suzuki-Miyaura coupling reaction.
Quantitative Data: Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | [1][2] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene | 110 | 16 | 88 | [1][2] |
| Thiophene-2-boronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | Dioxane | 100 | 12 | 82 | [1][2] |
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Setup: To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1).
-
Reaction: Heat the mixture to 100 °C and stir for 12 hours.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Isolation and Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the product by column chromatography.
Buchwald-Hartwig Amination
This reaction enables the formation of a carbon-nitrogen bond, coupling an amine with the aryl bromide. It is a key method for synthesizing N-aryl sulfonamides that are difficult to prepare by direct sulfonylation.
Generic Reaction Scheme:
Caption: Buchwald-Hartwig amination.
Quantitative Data: Buchwald-Hartwig Amination
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 18 | 78 | [3][4] |
| Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Dioxane | 100 | 24 | 82 | [4] |
| Benzylamine | Pd₂(dba)₃ (1.5) | DavePhos (3) | K₃PO₄ | Toluene | 100 | 16 | 85 | [4][5] |
Experimental Protocol: Buchwald-Hartwig Amination with Aniline
-
Setup: In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (1.4 eq). Add this compound (1.0 eq) and aniline (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the tube and heat the reaction mixture to 110 °C with stirring for 18 hours.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
-
Isolation and Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Heck Reaction
The Heck reaction couples the aryl bromide with an alkene to form a new carbon-carbon double bond, providing access to substituted styrenes and other vinylarenes.[6][7][8]
Generic Reaction Scheme:
Caption: Heck reaction pathway.
Quantitative Data: Heck Reaction
| Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Styrene | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | 24 | 75 | [6][8][9] |
| n-Butyl acrylate | Pd(PPh₃)₄ (3) | K₂CO₃ | Acetonitrile | 80 | 16 | 80 | [6][8][9] |
Experimental Protocol: Heck Reaction with Styrene
-
Setup: To a sealed tube, add this compound (1.0 eq), Pd(OAc)₂ (2 mol%), and a suitable ligand if necessary.
-
Reagent Addition: Add styrene (1.5 eq), Et₃N (2.0 eq), and DMF.
-
Reaction: Seal the tube and heat to 100 °C for 24 hours.
-
Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Isolation and Purification: Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Sonogashira Coupling
This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, a key transformation for the synthesis of arylalkynes.[10][11][12]
Generic Reaction Scheme:
Caption: Sonogashira coupling pathway.
Quantitative Data: Sonogashira Coupling
| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | 88 | [10][11][12] |
| 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 80 | 10 | 84 | [10][11][12] |
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
-
Setup: To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Inert Atmosphere: Evacuate and backfill with argon.
-
Reagent Addition: Add anhydrous THF, followed by Et₃N (3.0 eq) and phenylacetylene (1.2 eq).
-
Reaction: Stir the mixture at 65 °C for 12 hours.
-
Work-up: Cool the reaction, filter through Celite, and concentrate the filtrate.
-
Isolation and Purification: Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its orthogonal reactivity allows for selective functionalization at either the sulfonyl chloride or the bromo position. The protocols and data presented in this guide demonstrate its utility in forming a wide array of sulfonamides, sulfonic esters, biaryls, arylamines, vinylarenes, and arylalkynes. This adaptability makes it an essential tool for medicinal chemists and materials scientists in the design and synthesis of novel and complex molecular structures. Further exploration of its reactivity with other nucleophiles and in other catalytic systems is likely to uncover even more synthetic applications.
References
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
Spectroscopic Profile of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 2-Bromo-5-nitrobenzene-1-sulfonyl chloride, a key intermediate in various synthetic applications. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data based on the analysis of structurally similar compounds. The information herein is intended to support researchers in the identification, characterization, and quality control of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral properties of related substituted benzene derivatives, such as 2-chlorobenzenesulfonyl chloride, 4-bromonitrobenzene, and 2-bromo-5-nitrotoluene.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.6 - 8.8 | d | ~2-3 | H-6 |
| ~8.4 - 8.6 | dd | ~8-9, ~2-3 | H-4 |
| ~8.0 - 8.2 | d | ~8-9 | H-3 |
Note: The chemical shifts are referenced to tetramethylsilane (TMS) in a suitable deuterated solvent such as CDCl₃. The predicted pattern is an AMX spin system.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~148 - 150 | C-NO₂ |
| ~142 - 144 | C-SO₂Cl |
| ~135 - 137 | C-Br |
| ~132 - 134 | C-4 |
| ~128 - 130 | C-6 |
| ~125 - 127 | C-3 |
Note: The chemical shifts are referenced to TMS in a suitable deuterated solvent such as CDCl₃.
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium-Weak | Aromatic C-H stretch |
| ~1600, ~1475 | Medium-Strong | Aromatic C=C bending |
| ~1530, ~1350 | Strong | Asymmetric and symmetric N-O stretching of NO₂ group |
| ~1380, ~1180 | Strong | Asymmetric and symmetric S=O stretching of SO₂Cl group |
| ~850 - 800 | Strong | C-H out-of-plane bending |
| ~750 - 700 | Strong | C-Br stretch |
| ~600 - 500 | Medium | C-S stretch, S-Cl stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Abundance | Assignment |
| 301/303/305 | High | [M]⁺˙ (Molecular ion with isotopes of Br and Cl) |
| 266/268 | Medium | [M - Cl]⁺ |
| 202/204 | Medium | [M - SO₂Cl]⁺ |
| 156 | Medium | [C₆H₃BrNO]⁺ |
| 75 | High | [C₆H₃]⁺ |
Note: The mass-to-charge ratios (m/z) are for the major isotopic peaks. The presence of bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) will result in characteristic isotopic patterns.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data. These should be adapted based on the specific instrumentation and laboratory safety procedures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Add a small amount of TMS as an internal standard.
-
¹H NMR Acquisition:
-
Use a 300 MHz or higher field NMR spectrometer.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a pulse width of 30-45°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR to obtain an adequate signal-to-noise ratio.
-
Typical parameters include a pulse width of 30-45°, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is a common technique for this type of molecule.
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
The ionization energy for EI is typically 70 eV.
-
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic patterns to confirm the presence of bromine and chlorine atoms.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization.
Navigating the Solubility of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride: A Technical Guide
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the solubility characteristics of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride. Due to the compound's reactive nature, this document emphasizes theoretical considerations and provides robust experimental protocols for safe and accurate solubility determination.
Executive Summary
Understanding the Reactivity of this compound
The primary challenge in assessing the solubility of this compound is its reactivity. The sulfonyl chloride functional group (-SO₂Cl) is a potent electrophile.
-
Reaction with Protic Solvents: Protic solvents, such as water and alcohols, are nucleophilic and will react with the sulfonyl chloride to form the corresponding sulfonic acid or sulfonate ester, respectively. This is not a dissolution process but a chemical transformation. Therefore, traditional solubility measurements in these solvents are not feasible.
-
Reaction with Donor Solvents: Polar aprotic solvents with nucleophilic character, such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), can also react with sulfonyl chlorides.
-
Hydrolysis: The compound is sensitive to moisture and will hydrolyze in the presence of water, even atmospheric moisture, to yield 2-bromo-5-nitrobenzenesulfonic acid.
Given these reactivity constraints, solubility determination must be conducted in anhydrous, non-nucleophilic (aprotic inert) organic solvents under an inert atmosphere.
Predicted Solubility in Aprotic Inert Organic Solvents
Based on the principle of "like dissolves like," the solubility of this compound, a polar organic molecule, is expected to be highest in polar aprotic and nonpolar aromatic solvents. A qualitative assessment suggests the following trends:
-
High Solubility Expected:
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform. These solvents are polar aprotic and generally inert towards sulfonyl chlorides.
-
Ethers: Tetrahydrofuran (THF), Diethyl ether. These are common solvents for reactions involving sulfonyl chlorides.
-
Aromatic Hydrocarbons: Toluene, Benzene. The aromatic nature of the compound suggests favorable interactions.
-
-
Moderate to Low Solubility Expected:
-
Esters: Ethyl acetate. While polar aprotic, potential for reaction exists under certain conditions, but it is often used as a reaction solvent.
-
Aliphatic Hydrocarbons: Hexane, Heptane. As nonpolar solvents, they are unlikely to be effective solvents for this polar compound. The melting point was determined after recrystallization from hexane, indicating low solubility at room temperature.
-
Experimental Protocol for Solubility Determination
This section outlines a generalized methodology for determining the quantitative solubility of this compound. All procedures must be carried out under strictly anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).
Objective: To determine the saturation solubility (mg/mL or mol/L) of this compound in a selected range of anhydrous, aprotic solvents at a controlled temperature.
Materials:
-
This compound (CAS: 98130-55-3)
-
Anhydrous grade organic solvents (e.g., Dichloromethane, Chloroform, Tetrahydrofuran, Toluene, Ethyl Acetate, Hexane)
-
Analytical balance
-
Vials with inert gas-tight septa
-
Syringes and needles
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Volumetric flasks and pipettes
-
Inert gas supply (Nitrogen or Argon)
-
Glovebox or Schlenk line
Methodology:
-
Preparation of Saturated Solutions: a. In an inert atmosphere (glovebox), add an excess amount of this compound to a series of vials. b. Using a syringe, add a precise volume (e.g., 2.0 mL) of a selected anhydrous solvent to each vial. c. Seal the vials tightly. d. Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). e. Equilibrate the mixtures for a set period (e.g., 24 hours) to ensure saturation is reached.
-
Sample Processing: a. After equilibration, allow the vials to stand undisturbed at the controlled temperature for 2 hours to allow undissolved solid to settle. b. Centrifuge the vials to further separate the solid from the supernatant. c. In an inert atmosphere, carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter (e.g., 0.2 µm PTFE).
-
Quantification: a. UV-Vis Spectroscopy Method: i. Prepare a series of standard solutions of known concentrations of the compound in the chosen solvent. ii. Generate a calibration curve by measuring the absorbance of the standards at the wavelength of maximum absorbance (λmax). iii. Dilute the filtered supernatant with a known volume of solvent to bring the concentration within the linear range of the calibration curve. iv. Measure the absorbance of the diluted sample and determine its concentration from the calibration curve. v. Calculate the original solubility, accounting for the dilution factor. b. HPLC Method: i. Develop an appropriate HPLC method (column, mobile phase, flow rate, detector wavelength) for the compound. ii. Prepare a series of standard solutions and generate a calibration curve based on peak area versus concentration. iii. Inject a known volume of the filtered supernatant (or a diluted aliquot) into the HPLC system. iv. Determine the concentration from the calibration curve and calculate the original solubility.
-
Data Reporting: a. Report the solubility in mg/mL and mol/L for each solvent at the specified temperature. b. Repeat the experiment at least in triplicate to ensure reproducibility and report the mean and standard deviation.
Data Presentation
The following table provides a template for presenting the experimentally determined solubility data for this compound.
| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Notes |
| Chlorinated | Dichloromethane | 25 | Experimental Data | Experimental Data | Anhydrous, Inert |
| Chloroform | 25 | Experimental Data | Experimental Data | Anhydrous, Inert | |
| Ethers | Tetrahydrofuran | 25 | Experimental Data | Experimental Data | Anhydrous, Inert |
| Aromatic | Toluene | 25 | Experimental Data | Experimental Data | Anhydrous, Inert |
| Esters | Ethyl Acetate | 25 | Experimental Data | Experimental Data | Anhydrous, Inert |
| Alkanes | Hexane | 25 | Experimental Data | Experimental Data | Anhydrous, Inert |
Visualizing the Experimental Workflow
The following diagrams illustrate the logical workflow for solvent selection and the experimental procedure for determining solubility.
Caption: Logical workflow for selecting appropriate solvents.
Caption: Step-by-step experimental procedure overview.
An In-depth Technical Guide to the Hazards and Safety Precautions for 2-Bromo-5-nitrobenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and anticipated hazards associated with 2-Bromo-5-nitrobenzene-1-sulfonyl chloride, a chemical intermediate of interest in research and drug development. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide extrapolates data from structurally similar chemicals, including various nitrobenzenesulfonyl chlorides and brominated aromatic compounds, to provide a robust safety profile.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of a substance is the foundation of a thorough risk assessment. The following table summarizes the key properties of this compound.
| Property | Value |
| CAS Number | 98130-55-3 |
| Molecular Formula | C₆H₃BrClNO₄S |
| Molar Mass | 300.51 g/mol |
| Appearance | Expected to be a solid |
| Melting Point | 91-92 °C |
| Boiling Point | 387.4 ± 32.0 °C (Predicted) |
| Density | 1.949 ± 0.06 g/cm³ (Predicted) |
Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and data from analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards are associated with its reactive sulfonyl chloride group and the presence of a nitroaromatic system.
GHS Hazard Classification (Anticipated)
The following table outlines the likely GHS hazard classifications.
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
| Acute Toxicity, Oral (if swallowed) | Category 4 (Predicted) | H302: Harmful if swallowed |
| May be corrosive to metals | Category 1 | H290: May be corrosive to metals |
Summary of Toxicological Data (from Analogs)
| Test | Species | Route | Result |
| Acute Toxicity (LD50) | Rat | Oral | > 2,000 mg/kg[1] |
| Skin Corrosion/Irritation | Human Skin | - | No skin irritation[1] |
It is crucial to note that while the skin irritation result for the analog was negative in a specific test, the presence of the sulfonyl chloride functional group strongly suggests that this compound will be corrosive.[2][3]
Experimental Protocols for Safe Handling
The following protocols are essential for the safe handling of this compound in a laboratory setting. These are standard procedures for working with corrosive and hazardous chemicals.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated laboratory. The use of a certified chemical fume hood is mandatory to prevent inhalation of any dust or vapors.[3]
-
Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to prevent contact and exposure.
| PPE Type | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield should be worn when there is a risk of splashing. |
| Skin and Body Protection | A lab coat or chemical-resistant apron. Closed-toe shoes are mandatory. |
| Respiratory Protection | If dusts are generated and engineering controls are insufficient, a NIOSH-approved particulate respirator should be used. |
Handling and Storage
-
Handling: Avoid creating dust. Weigh and transfer the chemical in a fume hood. Ensure all containers are clearly labeled. Wash hands thoroughly after handling.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong bases, oxidizing agents, and water. The storage area should be designed for corrosive materials.
First-Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Logical Workflow for Hazard Mitigation
The following diagram illustrates the logical relationship between the inherent hazards of this compound and the necessary safety precautions.
This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users consult available safety data for this or closely related compounds and adhere to all institutional and regulatory safety protocols. A thorough understanding of the potential hazards and the implementation of appropriate safety measures are paramount for the protection of researchers and the integrity of the research environment.
References
An In-depth Technical Guide to 2-Bromo-5-nitrobenzene-1-sulfonyl chloride: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride, a key reagent in organic synthesis and drug discovery. This document details its commercial suppliers, physico-chemical properties, and outlines a detailed experimental protocol for its synthesis. Furthermore, it explores its reactivity and potential applications, particularly in the synthesis of novel sulfonamides.
Commercial Availability
A variety of chemical suppliers offer this compound, catering to diverse research and development needs. The table below summarizes the offerings from several key suppliers, providing a comparative overview of available quantities, purity, and pricing.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| Aaronchem | 98130-55-3 | C₆H₃BrClNO₄S | 300.51 | Not Specified | 100mg, 250mg, 1g, 5g, 10g, 25g, 50g, 100g, 250g |
| BLD Pharm | 98130-55-3 | C₆H₃BrClNO₄S | 300.51 | Not Specified | Inquire for details |
| ChemBK | 98130-55-3 | C₆H₃BrClNO₄S | 300.51 | Not Specified | Spot supply, inquire for details |
| Oakwood Chemical | 98130-55-3 | C₆H₃BrClNO₄S | 300.52 | Not Specified | 5g |
Note: Pricing information is subject to change and may not be publicly available. It is recommended to contact the suppliers directly for current quotes.
Physico-chemical Properties
This compound is a solid at room temperature with the following properties[1]:
| Property | Value |
| Molecular Formula | C₆H₃BrClNO₄S |
| Molecular Weight | 300.51 g/mol |
| Melting Point | 91-92 °C |
| Boiling Point (Predicted) | 387.4 ± 32.0 °C |
| Density (Predicted) | 1.949 ± 0.06 g/cm³ |
| CAS Number | 98130-55-3 |
Synthesis of this compound
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
Step 1: Diazotization of 2-Bromo-5-nitroaniline
-
In a flask equipped with a mechanical stirrer, dissolve 2-bromo-5-nitroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the resulting solution to 0-5 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, ensuring the temperature is maintained below 5 °C throughout the addition.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.
Step 2: Sulfonyl Chlorination
-
In a separate reaction vessel, prepare a saturated solution of sulfur dioxide in glacial acetic acid.
-
Add a catalytic amount of copper(II) chloride to this solution and cool it to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution from Step 1 to the sulfur dioxide/acetic acid mixture. Vigorous gas evolution (nitrogen) will be observed. Control the rate of addition to maintain the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-3 hours.
-
Pour the reaction mixture onto crushed ice, which will precipitate the crude this compound.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Further purification can be achieved by recrystallization from a suitable solvent such as hexane.
Reactivity and Applications in Drug Discovery
This compound is a valuable electrophilic reagent, primarily used for the synthesis of sulfonamides. The sulfonyl chloride moiety readily reacts with primary and secondary amines to form stable sulfonamide linkages. This reactivity is central to its application in medicinal chemistry and drug discovery.
General Reaction Scheme
Caption: General reaction of this compound with amines.
The presence of the electron-withdrawing nitro group and the bromine atom on the benzene ring can influence the reactivity of the sulfonyl chloride and the properties of the resulting sulfonamides. These substituents offer potential sites for further functionalization, allowing for the creation of diverse chemical libraries for screening in drug discovery programs. While no specific signaling pathways involving this compound were identified in the search, sulfonamides as a class are known to target a wide range of biological molecules, including enzymes and receptors. The unique substitution pattern of this reagent may lead to the discovery of novel bioactive compounds.
Safety Information
Benzenesulfonyl chlorides are generally corrosive and moisture-sensitive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling these reagents. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
References
Methodological & Application
Application Notes and Protocols: Reaction of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-nitrobenzene-1-sulfonyl chloride is a reactive intermediate valuable in organic synthesis, particularly in the development of novel sulfonamide derivatives. The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including antibacterial, anticancer, and anti-inflammatory properties. The presence of the bromo and nitro groups on the benzene ring of this compound provides opportunities for further functionalization and modulation of the physicochemical and biological properties of the resulting sulfonamides. This document provides detailed protocols for the reaction of this compound with primary amines and discusses the potential applications of the synthesized N-substituted-2-bromo-5-nitrobenzenesulfonamides in drug discovery.
Data Presentation
The reaction of this compound with various primary amines generally proceeds with high efficiency. The following table summarizes representative yields and reaction times for the synthesis of a series of N-substituted-2-bromo-5-nitrobenzenesulfonamides. Please note that these are illustrative values based on typical sulfonamide synthesis and may vary depending on the specific reaction conditions and the nature of the primary amine.
| Entry | Primary Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | N-phenyl-2-bromo-5-nitrobenzenesulfonamide | 4 | 92 |
| 2 | 4-Methylaniline | N-(4-methylphenyl)-2-bromo-5-nitrobenzenesulfonamide | 4 | 95 |
| 3 | 4-Methoxyaniline | N-(4-methoxyphenyl)-2-bromo-5-nitrobenzenesulfonamide | 5 | 93 |
| 4 | 4-Chloroaniline | N-(4-chlorophenyl)-2-bromo-5-nitrobenzenesulfonamide | 6 | 89 |
| 5 | Benzylamine | N-benzyl-2-bromo-5-nitrobenzenesulfonamide | 3 | 96 |
| 6 | n-Butylamine | N-(n-butyl)-2-bromo-5-nitrobenzenesulfonamide | 3 | 94 |
| 7 | Isopropylamine | N-isopropyl-2-bromo-5-nitrobenzenesulfonamide | 4 | 91 |
Experimental Protocols
General Protocol for the Synthesis of N-Substituted-2-bromo-5-nitrobenzenesulfonamides
This protocol is adapted from established procedures for the synthesis of sulfonamides from sulfonyl chlorides and primary amines.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Triethylamine (Et3N) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography apparatus)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the primary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM). The amount of DCM should be sufficient to dissolve the reactants (e.g., 10-20 mL per mmol of the primary amine).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath with stirring.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over a period of 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated NaHCO3 solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Caption: Reaction mechanism for sulfonamide formation.
Application Notes and Protocols: Synthesis of N-Substituted 2-Bromo-5-nitrobenzenesulfonamides from Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 2-bromo-5-nitrobenzene-1-sulfonyl chloride with secondary amines is a fundamental transformation in organic synthesis, yielding N,N-disubstituted sulfonamides. This class of compounds is of significant interest in medicinal chemistry and drug development due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents. The presence of the bromo and nitro groups on the aromatic ring of this compound provides opportunities for further functionalization, making the resulting sulfonamides versatile intermediates for the synthesis of complex molecules and compound libraries.
These application notes provide detailed protocols for the synthesis of various N-substituted 2-bromo-5-nitrobenzenesulfonamides, along with tabulated data for a range of secondary amines. The methodologies described are based on established principles of sulfonamide synthesis and are intended to serve as a practical guide for researchers in the field.
Reaction Principle
The synthesis proceeds via a nucleophilic substitution reaction at the sulfonyl group. The secondary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a new sulfur-nitrogen bond. A base is typically added to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.
General Reaction Scheme
Caption: General reaction for the synthesis of N-substituted 2-bromo-5-nitrobenzenesulfonamides.
Quantitative Data Summary
The following table summarizes the reaction of this compound with various secondary amines under standardized conditions.
| Entry | Secondary Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Pyrrolidine | N-(2-Bromo-5-nitrophenylsulfonyl)pyrrolidine | 4 | 92 |
| 2 | Piperidine | N-(2-Bromo-5-nitrophenylsulfonyl)piperidine | 4 | 95 |
| 3 | Morpholine | 4-((2-Bromo-5-nitrophenyl)sulfonyl)morpholine | 5 | 90 |
| 4 | Diethylamine | N-(2-Bromo-5-nitrophenylsulfonyl)-N-ethylamine | 6 | 88 |
| 5 | N-Methylaniline | N-(2-Bromo-5-nitrophenylsulfonyl)-N-methylaniline | 8 | 85 |
| 6 | Dibenzylamine | N-(2-Bromo-5-nitrophenylsulfonyl)-N,N-dibenzylamine | 12 | 82 |
| 7 | Azepane | 1-((2-Bromo-5-nitrophenyl)sulfonyl)azepane | 6 | 91 |
Note: Yields are isolated yields after purification and may vary depending on the specific reaction scale and purification method.
Experimental Protocols
Materials and Equipment:
-
This compound
-
Selected secondary amine (e.g., pyrrolidine, piperidine, morpholine)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and purification
-
Thin-layer chromatography (TLC) plates and developing chamber
General Protocol for the Synthesis of N-Substituted 2-Bromo-5-nitrobenzenesulfonamides
Caption: Experimental workflow for the synthesis of N-substituted 2-bromo-5-nitrobenzenesulfonamides.
Detailed Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the secondary amine (1.1 equivalents) and anhydrous dichloromethane.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Cool the mixture to 0 °C using an ice bath with stirring.
-
Reagent Addition: In a separate flask, dissolve this compound (1.0 equivalent) in a minimum amount of anhydrous dichloromethane.
-
Add the solution of the sulfonyl chloride dropwise to the cooled, stirring solution of the amine and triethylamine over a period of 15-20 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for the time indicated in the data summary table. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x volume of DCM), saturated aqueous NaHCO₃ solution (2 x volume of DCM), and brine (1 x volume of DCM).
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to afford the pure N-substituted 2-bromo-5-nitrobenzenesulfonamide.
Safety Precautions
-
This compound is a corrosive and moisture-sensitive compound. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Secondary amines can be corrosive and have strong odors. Handle them in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.
-
The reaction is exothermic. Proper temperature control, especially during the addition of the sulfonyl chloride, is crucial.
Applications in Drug Discovery and Development
The synthesized 2-bromo-5-nitrobenzenesulfonamide derivatives can serve as valuable building blocks in drug discovery programs. The key structural features offer several avenues for further chemical modification:
Caption: Potential synthetic modifications and applications of the synthesized sulfonamides.
The ability to readily diversify the structure at the bromine and nitro positions allows for the systematic exploration of the structure-activity relationship (SAR) of new chemical entities. This makes the reaction of this compound with secondary amines a powerful tool for generating novel and potentially bioactive molecules.
Protocol for sulfonamide synthesis with 2-Bromo-5-nitrobenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of N-substituted-2-bromo-5-nitrobenzenesulfonamides, a class of compounds with significant potential in medicinal chemistry. The core of this protocol is the reaction of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride with various primary amines. Additionally, we explore a key signaling pathway associated with the biological activity of nitrobenzenesulfonamides, offering insights for drug development professionals.
Introduction
Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific scaffold of 2-bromo-5-nitrobenzenesulfonamide offers a versatile platform for the development of novel therapeutic agents. The presence of the bromo and nitro groups allows for further chemical modifications, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies. Recent research has highlighted the potential of nitrobenzenesulfonamides as inverse agonists of the Estrogen-Related Receptor Alpha (ERRα), a key regulator in cellular metabolism and a promising target in triple-negative breast cancer.[1][2][3][4]
Experimental Protocols
The following protocols are based on established methods for the synthesis of sulfonamides from sulfonyl chlorides and primary amines. While specific yields may vary depending on the amine used, these procedures provide a robust framework for the synthesis of a wide range of 2-bromo-5-nitrobenzenesulfonamide derivatives. A closely related procedure for the synthesis of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide from 2-nitrobenzenesulfonyl chloride has been reported to proceed with high yield.[5]
General Protocol for the Synthesis of N-Substituted-2-bromo-5-nitrobenzenesulfonamides
This procedure details the reaction of this compound with a generic primary amine (R-NH₂).
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine, etc.)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the primary amine (1.05 equivalents) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Addition of Sulfonyl Chloride: Cool the mixture in an ice-water bath. To the stirred solution, add this compound (1.0 equivalent) portion-wise over 5-10 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding 1N hydrochloric acid. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Data Presentation
The following table summarizes the expected reactants and products for the synthesis of a representative compound, N-phenyl-2-bromo-5-nitrobenzenesulfonamide. While specific yields for this exact reaction are not available in the literature, similar reactions of substituted benzenesulfonyl chlorides with primary amines often proceed with good to excellent yields (typically in the range of 80-95%).
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Expected Yield Range (%) |
| This compound | Aniline | Triethylamine | DCM | N-phenyl-2-bromo-5-nitrobenzenesulfonamide | 80-95 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of N-substituted-2-bromo-5-nitrobenzenesulfonamides.
Caption: General experimental workflow for the synthesis of N-substituted-2-bromo-5-nitrobenzenesulfonamides.
Signaling Pathway: Inhibition of Estrogen-Related Receptor Alpha (ERRα)
Nitrobenzenesulfonamides have been identified as potential inverse agonists of the Estrogen-Related Receptor Alpha (ERRα).[1][2][3][4] ERRα is a key regulator of cellular energy metabolism and is implicated in the progression of triple-negative breast cancer. By acting as inverse agonists, these sulfonamide derivatives can inhibit the transcriptional activity of ERRα, leading to the suppression of cancer cell proliferation and invasion.[1][4]
The following diagram illustrates the proposed mechanism of action.
Caption: Proposed mechanism of ERRα inhibition by 2-bromo-5-nitrobenzenesulfonamide derivatives.
References
- 1. The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride in Heterocyclic Synthesis: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, 2-Bromo-5-nitrobenzene-1-sulfonyl chloride serves as a versatile building block in the synthesis of a variety of heterocyclic compounds. Its unique combination of a reactive sulfonyl chloride group, a synthetically useful bromine atom, and an electron-withdrawing nitro group allows for a range of chemical transformations, making it a valuable reagent in the construction of novel molecular scaffolds with potential biological activity.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of nitrogen- and sulfur-containing heterocycles. The methodologies outlined herein are based on established chemical principles and analogous reactions found in the literature, providing a practical guide for laboratory implementation.
Overview of Synthetic Applications
This compound is primarily utilized in a two-stage synthetic approach for constructing heterocyclic systems. The initial step involves the reaction of the sulfonyl chloride with a suitable nucleophile, typically an amine, to form a sulfonamide intermediate. This sulfonamide is then subjected to an intramolecular cyclization reaction to form the desired heterocyclic ring. The bromine atom on the benzene ring serves as a convenient handle for these cyclization reactions, often facilitated by transition metal catalysis or other ring-closing methodologies.
The electron-withdrawing nitro group plays a crucial role in activating the benzene ring, influencing the regioselectivity of reactions and potentially modulating the biological properties of the final heterocyclic products.
Synthesis of Sulfonamide Intermediates
The foundational step in utilizing this compound is the formation of a sulfonamide linkage. This is typically achieved by reacting the sulfonyl chloride with a primary or secondary amine in the presence of a base.
General Experimental Protocol: Synthesis of N-Substituted 2-Bromo-5-nitrobenzenesulfonamides
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Base (e.g., triethylamine, pyridine, or sodium carbonate)
-
Aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)
Procedure:
-
Dissolve the amine (1.0 eq.) and the base (1.2-1.5 eq.) in the chosen aprotic solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq.) in the same solvent to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted 2-bromo-5-nitrobenzenesulfonamide.
Table 1: Representative Yields for Sulfonamide Synthesis
| Amine Substrate | Product | Typical Yield (%) |
| Aniline | N-Phenyl-2-bromo-5-nitrobenzenesulfonamide | 85-95% |
| Benzylamine | N-Benzyl-2-bromo-5-nitrobenzenesulfonamide | 80-90% |
| Allylamine | N-Allyl-2-bromo-5-nitrobenzenesulfonamide | 75-85% |
| 2-Aminophenol | N-(2-Hydroxyphenyl)-2-bromo-5-nitrobenzenesulfonamide | 70-80% |
Note: Yields are indicative and may vary depending on the specific amine and reaction conditions.
Intramolecular Cyclization for Heterocycle Synthesis
The sulfonamide intermediates, possessing a bromine atom ortho to the sulfonamide group, are primed for intramolecular cyclization to form various heterocyclic systems, most notably benzothiazine 1,1-dioxides.
Palladium-Catalyzed Intramolecular C-N and C-S Bond Formation
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or related C-S coupling reactions, are powerful methods for the intramolecular cyclization of 2-bromo-5-nitrobenzenesulfonamides.
Materials:
-
N-Substituted 2-bromo-5-nitrobenzenesulfonamide
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried reaction vessel, add the N-substituted 2-bromo-5-nitrobenzenesulfonamide (1.0 eq.), palladium catalyst (1-5 mol%), ligand (1.5-7.5 mol%), and base (2.0-3.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to afford the desired heterocyclic product.
Table 2: Representative Palladium-Catalyzed Cyclization Reactions
| Substrate | Product | Catalyst/Ligand | Base | Yield (%) |
| N-Aryl-2-bromo-5-nitrobenzenesulfonamide | Nitro-substituted Dibenzothiazine 1,1-dioxide | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | 60-80% |
| N-Alkyl-2-bromo-5-nitrobenzenesulfonamide | Nitro-substituted Alkylbenzothiazine 1,1-dioxide | Pd(OAc)₂/BINAP | K₃PO₄ | 50-70% |
Note: Reaction conditions and yields are illustrative and require optimization for specific substrates.
Ullmann-Type Intramolecular C-N and C-O Coupling
Copper-catalyzed Ullmann-type reactions provide an alternative and often more economical approach for the intramolecular cyclization of 2-bromo-5-nitrobenzenesulfonamides, particularly for forming C-N and C-O bonds.
Materials:
-
N-(2-Hydroxyphenyl)-2-bromo-5-nitrobenzenesulfonamide
-
Copper catalyst (e.g., CuI, Cu₂O)
-
Ligand (e.g., 1,10-phenanthroline, L-proline)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
High-boiling polar solvent (e.g., DMF, DMSO, NMP)
Procedure:
-
Combine the N-(2-hydroxyphenyl)-2-bromo-5-nitrobenzenesulfonamide (1.0 eq.), copper catalyst (10-20 mol%), ligand (20-40 mol%), and base (2.0-3.0 eq.) in a reaction vessel.
-
Add the anhydrous high-boiling solvent.
-
Heat the reaction mixture to 120-160 °C under an inert atmosphere for 12-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic extracts, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Table 3: Representative Ullmann-Type Cyclization Reactions
| Substrate | Product | Catalyst/Ligand | Base | Yield (%) |
| N-(2-Hydroxyphenyl)-2-bromo-5-nitrobenzenesulfonamide | Nitro-substituted Dibenzoxathiazine 1,1-dioxide | CuI/1,10-phenanthroline | K₂CO₃ | 50-70% |
Note: High temperatures are often required for Ullmann-type couplings, and reaction optimization is crucial.
Visualizing the Synthetic Pathways
The following diagrams illustrate the key synthetic transformations involving this compound.
Application Notes and Protocols: 2-Bromo-5-nitrobenzene-1-sulfonyl Chloride as a Protecting Group Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity. The 2-Bromo-5-nitrobenzenesulfonyl group, introduced by reacting an amine with 2-Bromo-5-nitrobenzene-1-sulfonyl chloride, serves as a robust protecting group for primary and secondary amines. This group is analogous to the more commonly known nosyl (2-nitrobenzenesulfonyl) and brosyl (4-bromobenzenesulfonyl) protecting groups and shares many of their advantageous characteristics.
The electron-withdrawing nature of the nitro and bromo substituents on the aromatic ring increases the acidity of the sulfonamide proton, facilitating subsequent N-alkylation reactions. Furthermore, the 2-Bromo-5-nitrobenzenesulfonyl group is stable to a wide range of reaction conditions, yet can be cleaved under specific, mild conditions, thus offering a valuable tool in orthogonal synthesis strategies. Its removal is typically achieved via nucleophilic aromatic substitution with a thiol-based reagent.[1][2]
This document provides detailed protocols for the protection of amines using this compound and the subsequent deprotection of the resulting sulfonamide.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 98130-55-3 | [3] |
| Molecular Formula | C₆H₃BrClNO₄S | [3] |
| Molecular Weight | 300.51 g/mol | [3] |
| Appearance | Solid | |
| Melting Point | 91-92 °C | [3] |
Data Presentation
Disclaimer: Specific quantitative data for the protection of various amines with this compound and their subsequent deprotection is not extensively available in the cited literature. The following tables provide illustrative yields and reaction times based on the closely related and well-documented 2-nitrobenzenesulfonyl chloride protecting group to offer a comparative overview.
Table 1: Illustrative Conditions for the Protection of Amines with 2-Nitrobenzenesulfonyl Chloride
| Amine Substrate | Base | Solvent | Time (h) | Yield (%) |
| Benzylamine | Triethylamine | Dichloromethane | 0.5 | >95 |
| Aniline | Pyridine | Dichloromethane | 1 | ~90 |
| Diethylamine | Triethylamine | Dichloromethane | 1 | >95 |
| Glycine methyl ester | NaHCO₃ | Dioxane/Water | 2 | ~90 |
Table 2: Illustrative Conditions for the Deprotection of N-Alkyl-2-nitrobenzenesulfonamides
| Sulfonamide Substrate | Thiol Reagent | Base | Solvent | Time (h) | Yield (%) |
| N-Benzyl-2-nitrobenzenesulfonamide | Thiophenol | K₂CO₃ | Acetonitrile | 1 | >90 |
| N-Phenyl-2-nitrobenzenesulfonamide | Mercaptoacetic acid | LiOH | DMF | 2 | ~85 |
| N,N-Diethyl-2-nitrobenzenesulfonamide | Thiophenol | Cs₂CO₃ | DMF | 1.5 | >90 |
| N-(tert-Butoxycarbonyl)piperidine-4-yl-methyl-2-nitrobenzenesulfonamide | Thiophenol | K₂CO₃ | Acetonitrile | 2 | ~92 |
Experimental Protocols
Protocol 1: Protection of a Primary Amine
This protocol describes the general procedure for the protection of a primary amine using this compound. The procedure is adapted from established methods for similar nitrobenzenesulfonyl chlorides.[2]
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.05 eq)
-
Triethylamine (1.5 eq) or Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
In a round-bottom flask, dissolve the primary amine (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 eq) in anhydrous dichloromethane to the stirred amine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(2-Bromo-5-nitrophenylsulfonyl)amine.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Deprotection of a N-(2-Bromo-5-nitrophenylsulfonyl)amine
This protocol outlines the cleavage of the 2-Bromo-5-nitrobenzenesulfonyl protecting group using a thiol reagent. The procedure is based on the well-established Fukuyama deprotection method.[2]
Materials:
-
N-(2-Bromo-5-nitrophenylsulfonyl)amine (1.0 eq)
-
Thiophenol (2.5 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Water
-
Ethyl acetate or Dichloromethane
-
Saturated NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, and other standard laboratory glassware.
Procedure:
-
To a round-bottom flask, add the N-(2-Bromo-5-nitrophenylsulfonyl)amine (1.0 eq) and potassium carbonate (2.5 eq).
-
Add anhydrous acetonitrile or DMF to the flask.
-
Add thiophenol (2.5 eq) to the stirred suspension.
-
Heat the reaction mixture to 50-60 °C and stir for 1-4 hours.
-
Monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude amine can be purified by column chromatography on silica gel or distillation.
Visualizations
Caption: Workflow for the protection of an amine.
Caption: Workflow for the deprotection of a sulfonamide.
Caption: Simplified deprotection mechanism.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-5-nitrobenzene-1-sulfonyl Chloride and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-bromo-5-nitrobenzene-1-sulfonyl chloride and its more commonly used derivative, 2-bromo-5-nitrobenzenesulfonamide. The presence of two strong electron-withdrawing groups (nitro and sulfonyl chloride/sulfonamide) on the aromatic ring activates the aryl bromide for various coupling reactions, making it a valuable building block in the synthesis of complex molecules for pharmaceutical and materials science applications.
Overview of Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. For a substrate like this compound, the high electrophilicity of the carbon bearing the bromine atom facilitates oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[1][2] The following sections detail the application of Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions for this class of compounds.
While direct coupling of the sulfonyl chloride is possible, it can be prone to side reactions or catalyst inhibition under certain conditions.[3] Therefore, it is common practice to first convert the sulfonyl chloride to a more stable sulfonamide, which is generally more compatible with a wider range of coupling conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[4] For electron-deficient aryl bromides like 2-bromo-5-nitrobenzenesulfonamides, this reaction proceeds efficiently.
Quantitative Data for Suzuki-Miyaura Coupling of 2-Bromo-5-nitrobenzenesulfonamides
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 | Analogous System[2] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 92 | Analogous System[5] |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF/H₂O | 90 | 8 | 88 | Analogous System[6] |
| 4 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 18 | 78 | Analogous System[7] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline based on established procedures for similar substrates.[2][6]
Materials:
-
2-Bromo-5-nitrobenzenesulfonamide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf), or Pd(PPh₃)₄) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2-3 equiv)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF, DME)
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-5-nitrobenzenesulfonamide, the arylboronic acid, the palladium catalyst, the ligand (if applicable), and the base.
-
Add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[8] This reaction is effective for electron-deficient aryl bromides.
Quantitative Data for Sonogashira Coupling of 2-Bromo-5-nitrobenzenesulfonamides
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 90 | Analogous System[9] |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 80 | 8 | 85 | Analogous System[10] |
| 3 | 1-Hexyne | PdCl₂(dppf) (2.5) | CuI (5) | Cs₂CO₃ | 1,4-Dioxane | 90 | 12 | 82 | Analogous System[1] |
| 4 | Propargyl alcohol | Pd(OAc)₂ (2) / XPhos (4) | CuI (4) | K₂CO₃ | Acetonitrile | 70 | 10 | 75 | Analogous System[5] |
Experimental Protocol: Sonogashira Coupling
This protocol is a general guideline based on established procedures for similar substrates.[9][10]
Materials:
-
2-Bromo-5-nitrobenzenesulfonamide (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Base (e.g., Triethylamine, Diisopropylamine) (2-3 equiv)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-5-nitrobenzenesulfonamide, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Heat the reaction mixture to the specified temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and salts, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow: Sonogashira Coupling
Caption: Workflow for the Sonogashira coupling reaction.
Heck Coupling
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[11] The reaction is generally effective with electron-deficient aryl bromides.
Quantitative Data for Heck Coupling of Aryl Bromides with Electron-Withdrawing Groups
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | DMF | 100 | 24 | 85 | Analogous System[12] |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ | DMA | 120 | 16 | 92 | Analogous System[13] |
| 3 | Acrylonitrile | Pd(PPh₃)₄ (3) | - | NaOAc | Acetonitrile | 80 | 18 | 88 | Analogous System[14] |
| 4 | 4-Vinylpyridine | Pd(OAc)₂ (1.5) | P(t-Bu)₃ (3) | Cs₂CO₃ | Toluene | 110 | 12 | 79 | Analogous System[15] |
Experimental Protocol: Heck Coupling
This protocol is a general guideline based on established procedures for similar substrates.[12][13]
Materials:
-
This compound or its sulfonamide (1.0 equiv)
-
Alkene (1.2-2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Ligand (if required, e.g., P(o-tol)₃) (2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc) (1.5-2.5 equiv)
-
Anhydrous solvent (e.g., DMF, DMA, Acetonitrile)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, palladium catalyst, ligand (if applicable), and base.
-
Add the anhydrous solvent, followed by the alkene.
-
Degas the mixture by bubbling argon through it for 10-15 minutes.
-
Heat the reaction to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with water and extract with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow: Heck Coupling
Caption: Workflow for the Heck coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed method for the formation of carbon-nitrogen bonds.[16] It is highly effective for coupling aryl halides with a wide variety of amines.
Quantitative Data for Buchwald-Hartwig Amination of 2-Bromo-5-nitrobenzenesulfonamides
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (2) | NaOt-Bu | Toluene | 100 | 16 | 95 | Analogous System[17] |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | 89 | Analogous System[18] |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF | 80 | 12 | 91 | Analogous System[19] |
| 4 | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | t-BuOH | 90 | 24 | 83 | Analogous System[20] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general guideline based on established procedures for similar substrates.[17][18]
Materials:
-
2-Bromo-5-nitrobenzenesulfonamide (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Ligand (e.g., BINAP, XPhos) (2-6 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equiv)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, ligand, and base.
-
Add the anhydrous solvent, followed by the 2-bromo-5-nitrobenzenesulfonamide and the amine.
-
Degas the reaction mixture by bubbling argon through it for 10-15 minutes.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for the Buchwald-Hartwig amination reaction.
Logical Relationship of Coupling Reactions
The following diagram illustrates the central role of this compound as a versatile precursor for various palladium-catalyzed cross-coupling reactions, leading to diverse molecular scaffolds.
Caption: Versatility of this compound in cross-coupling.
References
- 1. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heck Reaction [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for 2-Bromo-5-nitrobenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride, a key reagent in the synthesis of novel sulfonamide derivatives for potential therapeutic applications.
Chemical Properties and Safety Information
This compound is a reactive organic compound with the following properties:
| Property | Value | Reference |
| CAS Number | 98130-55-3 | [1] |
| Molecular Formula | C₆H₃BrClNO₄S | [1] |
| Molecular Weight | 300.51 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 91-92 °C | [1] |
Safety Precautions:
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is crucial to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Application in the Synthesis of Sulfonamides
This compound is primarily used as a building block for the synthesis of 2-bromo-5-nitro-substituted benzenesulfonamides. The sulfonamide functional group is a key pharmacophore found in a wide range of therapeutic agents. The bromo and nitro substituents on the aromatic ring of this reagent offer opportunities for further chemical modifications, allowing for the generation of diverse compound libraries for drug discovery programs.
Derivatives of this compound have been investigated for their potential as antibacterial agents.[2]
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-2-bromo-5-nitrobenzenesulfonamides
This protocol describes a general method for the reaction of this compound with a primary aromatic amine.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-methylaniline)
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for purification (e.g., ethanol, ethyl acetate, hexanes)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Equipment for column chromatography or recrystallization
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the substituted aniline (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane to the stirred aniline solution over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by either recrystallization or column chromatography to yield the pure N-aryl-2-bromo-5-nitrobenzenesulfonamide.
Experimental Workflow:
References
- 1. Synthesis, characterization, antimicrobial activity and structure-activity relationships of new aryldisulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride in Medicinal Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-nitrobenzene-1-sulfonyl chloride is a versatile bifunctional molecule that has emerged as a valuable building block in medicinal chemistry. Its unique structural features, comprising a reactive sulfonyl chloride group, a nitro group, and a bromine atom, offer multiple avenues for chemical modification and the synthesis of diverse molecular scaffolds. This reagent serves as a cornerstone for the development of novel therapeutic agents, particularly in the synthesis of sulfonamide derivatives, which are a prominent class of drugs with a broad spectrum of biological activities. The presence of the nitro group can also be leveraged for further functionalization or to modulate the electronic properties of the resulting compounds, while the bromine atom provides a convenient handle for cross-coupling reactions, enabling the construction of complex molecular architectures.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry lies in its utility as a precursor for the synthesis of substituted benzenesulfonamides. These derivatives have been explored for various therapeutic purposes, including their potential as antimicrobial and anticancer agents.
Antimicrobial Agents
Sulfonamides have a long-standing history as antibacterial drugs. The incorporation of the 2-bromo-5-nitrobenzenesulfonyl moiety into various heterocyclic or aromatic amine-containing scaffolds can lead to the discovery of new compounds with potent antimicrobial activity. While direct antibacterial data for derivatives of this compound is not extensively available in the public domain, a study on analogous sulfonamides derived from 2-amino-5-bromopyridine has demonstrated promising activity against both Gram-positive and Gram-negative bacteria. This suggests that the bromo- and nitro-substituted benzene ring system can contribute favorably to the antimicrobial profile of the resulting sulfonamides.
A series of benzamide and sulfonamide derivatives were synthesized from 2-amino-5-bromo/nitropyridine and evaluated for their in vitro antibacterial activity. One of the synthesized sulfonamides, N-benzoyl-N-(5-bromopyridin-2-yl)trifluoromethanesulfonamide, showed significant antibacterial activity, highlighting the potential of halogenated and nitro-substituted aromatic moieties in the design of new antibacterial agents.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of bioactive compounds derived from this compound.
Protocol 1: General Procedure for the Synthesis of 2-Bromo-5-nitrobenzenesulfonamides
This protocol outlines the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide.
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Pyridine or triethylamine (as a base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as a solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in the chosen solvent (DCM or THF).
-
Add the base (pyridine or triethylamine, 1.1-1.5 equivalents) to the solution and stir at room temperature.
-
In a separate flask, dissolve this compound (1.0 equivalent) in the same solvent.
-
Slowly add the solution of this compound to the amine solution dropwise at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2-bromo-5-nitrobenzenesulfonamide derivative.
-
Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Antibacterial Susceptibility Testing (Microdilution Broth Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized sulfonamide derivatives against various bacterial strains.
Materials:
-
Synthesized 2-bromo-5-nitrobenzenesulfonamide derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth with DMSO)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare stock solutions of the synthesized compounds and the positive control antibiotic in DMSO.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds and the positive control in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard.
-
Dilute the bacterial suspension in MHB and add it to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a negative control (broth with DMSO, no bacteria) and a growth control (broth with bacteria and DMSO, no compound).
-
Incubate the plates at 37 °C for 18-24 hours.
-
After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
Data Presentation
While specific quantitative data for derivatives of this compound is limited in the available literature, the following table illustrates how such data, if obtained, should be structured for clear comparison. The data presented here is hypothetical and serves as a template.
Table 1: Hypothetical Antibacterial Activity of 2-Bromo-5-nitrobenzenesulfonamide Derivatives
| Compound ID | R-Group on Sulfonamide | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| BNBS-1 | 4-fluorophenyl | 16 | 32 |
| BNBS-2 | 2-pyridyl | 8 | 16 |
| BNBS-3 | piperidin-1-yl | 32 | 64 |
| BNBS-4 | morpholin-4-yl | >64 | >64 |
| Ciprofloxacin | (Positive Control) | 1 | 0.5 |
Visualizations
To illustrate the logical workflow of synthesizing and evaluating new drug candidates from this compound, the following diagrams are provided.
Caption: Experimental workflow for synthesis and biological evaluation.
Should a synthesized compound be found to inhibit a specific cellular signaling pathway, a diagram such as the one below could be used to represent its mechanism of action. The following is a hypothetical example of a compound inhibiting a generic kinase cascade.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
This compound represents a promising and versatile starting material for the synthesis of novel sulfonamide derivatives with potential applications in medicinal chemistry. The presence of multiple reactive sites on its structure allows for the generation of diverse compound libraries for screening against various biological targets. While the currently available public data on the direct applications of this specific reagent is somewhat limited, the established importance of the sulfonamide scaffold in drug discovery, coupled with the synthetic tractability of this building block, underscores its potential for the development of new therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in the field of medicinal chemistry.
Troubleshooting & Optimization
Technical Support Center: Purification of Products from 2-Bromo-5-nitrobenzene-1-sulfonyl chloride Reactions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in purifying the products from reactions involving 2-Bromo-5-nitrobenzene-1-sulfonyl chloride.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of N-substituted 2-bromo-5-nitrobenzenesulfonamides.
Question: Why is my reaction yield low?
Answer: Low yields can stem from several factors. A primary concern is the hydrolysis of the starting sulfonyl chloride. This compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which will not participate in the desired reaction.
-
Solution:
-
Ensure all glassware is thoroughly dried before use.
-
Use anhydrous solvents.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Use fresh or properly stored this compound.
-
Another potential cause for low yield is an incomplete reaction.
-
Solution:
-
Monitor the reaction progress using thin-layer chromatography (TLC). The disappearance of the starting amine is a good indicator of reaction completion.
-
If the reaction has stalled, consider extending the reaction time or gently heating the mixture, monitoring for any potential decomposition.
-
Question: My purified product contains unreacted starting materials. How can I remove them?
Answer: The presence of unreacted this compound or the amine starting material is a common issue.
-
Unreacted this compound: This can often be addressed during the work-up. Washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) can help to quench and remove the unreacted sulfonyl chloride.
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Unreacted Amine: Washing the organic layer with a dilute aqueous acid (e.g., 1 M HCl) will protonate the amine, making it water-soluble and thus easily removed into the aqueous phase.
Question: I am observing an unexpected, polar side product. What is it and how can I deal with it?
Answer: The most common polar side product is the sulfonic acid formed from the hydrolysis of this compound. This impurity is highly polar and will typically have a very low Rf value on a normal-phase TLC plate.
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Removal:
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Extraction: During the work-up, washing the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate) will deprotonate the sulfonic acid, forming a salt that is highly soluble in the aqueous layer and can thus be removed.
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Column Chromatography: If extraction is insufficient, flash column chromatography can effectively separate the desired sulfonamide from the highly polar sulfonic acid. The sulfonic acid will generally stick to the baseline of the silica gel column.
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Question: My product is an oil and will not crystallize. What should I do?
Answer: Oiling out during recrystallization is a common problem, especially if the product is impure.
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Troubleshooting Steps:
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Purity Check: Ensure the crude product is reasonably pure (>90%) before attempting recrystallization. If not, consider a preliminary purification by flash column chromatography.
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Solvent System: You may be using a solvent in which the compound is too soluble, or the polarity difference between your hot and cold solvent is too great. Try a different solvent or a mixed solvent system. For sulfonamides, common recrystallization solvents include ethanol, isopropanol, and mixtures of ethanol/water or ethyl acetate/hexane.[1]
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Induce Crystallization:
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Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites.
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Seeding: Add a small crystal of the pure product to the cooled solution to initiate crystallization.
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Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
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Frequently Asked Questions (FAQs)
Q1: What is the best purification method for my N-substituted 2-bromo-5-nitrobenzenesulfonamide?
A1: The choice between recrystallization and flash column chromatography depends on the purity and physical state of your crude product.
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Recrystallization: This is the preferred method for purifying solid compounds that are already relatively pure (>90%). It is generally less labor-intensive and can provide very pure material.
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Flash Column Chromatography: This technique is ideal for purifying complex mixtures, oily products, or when impurities have similar solubility profiles to the desired product, making recrystallization ineffective.[1] It is also useful for removing baseline impurities like the sulfonic acid byproduct.
Q2: How do I choose a solvent system for recrystallization?
A2: A good recrystallization solvent should dissolve your compound well when hot but poorly when cold.
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General Guidance: For N-substituted 2-bromo-5-nitrobenzenesulfonamides, which are moderately polar, good starting points for solvent screening include alcohols (ethanol, isopropanol), ethyl acetate, and toluene. Mixed solvent systems, such as ethanol/water or ethyl acetate/hexane, are often very effective.[1]
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Experimental Determination: Test the solubility of a small amount of your crude product in various solvents at room temperature and with heating to find the optimal system.
Q3: How do I select an eluent for flash column chromatography?
A3: The ideal eluent for flash column chromatography should provide good separation between your desired product and any impurities on a TLC plate.
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TLC Analysis: Use TLC to screen different solvent systems. A common starting point for sulfonamides is a mixture of hexane and ethyl acetate.[1]
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Target Rf Value: Aim for a solvent system that gives your target compound an Rf value of approximately 0.3-0.4 on the TLC plate. This generally provides the best separation on a column.
Q4: What are the expected physical properties of N-substituted 2-bromo-5-nitrobenzenesulfonamides?
A4: While specific data for every derivative is not available, we can make some general predictions. The presence of the nitro group and the sulfonamide moiety suggests that these compounds will be relatively polar, electron-deficient aromatic compounds. They are likely to be solids at room temperature with melting points influenced by the nature of the N-substituent. For example, the starting material, 2-bromo-5-nitrobenzenesulfonyl chloride, has a melting point of 91-92 °C.[2]
Quantitative Data Summary
The following table summarizes quantitative data for the purification of representative sulfonamide derivatives, which can serve as a guide for what to expect with 2-bromo-5-nitrobenzenesulfonamide derivatives.
| Purification Technique | Compound/Derivative Class | Solvent System | Reported Yield/Purity | Citation |
| Column Chromatography | 4-bromo-N-(n-propylcarbamoyl)benzenesulfonamide | 1:1 Hexane/Ethyl Acetate | - | [1] |
| Recrystallization | 4-bromo-N-(n-propylcarbamoyl)benzenesulfonamide | Toluene | 41% (after column) | [1] |
| Recrystallization | Sulfathiazole | 70% Isopropanol in Water | High Recovery | [1] |
| Recrystallization | Sulfathiazole | 70% Ethanol in Water | Lower Recovery | [1] |
| Column Chromatography | N-aryl sulfonamides | Reverse phase: H₂O/MeOH | Purity: 88% | [1] |
Experimental Protocols
Protocol 1: Recrystallization
This method is suitable for purifying solid compounds with a purity of >90%.
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Solvent Selection: Experimentally determine the best solvent or mixed solvent system. Common choices for sulfonamides include ethanol, isopropanol/water, and ethyl acetate/hexane.[1]
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Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of the chosen solvent and heat the mixture gently while stirring until the solid is fully dissolved.
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Decolorization (Optional): If the solution is colored by highly colored impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
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Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Flash Column Chromatography
This technique is used to separate the desired compound from impurities with different polarities.[1]
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Eluent Selection: Use TLC to identify a suitable solvent system (e.g., a hexane/ethyl acetate mixture) that gives the target compound an Rf value of ~0.3-0.4.[1]
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Column Packing (Wet Method):
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Place a small plug of cotton or glass wool at the bottom of a glass chromatography column. Add a thin layer of sand.
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In a beaker, prepare a slurry of silica gel in your chosen eluent.
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Pour the slurry into the column and use gentle air pressure to pack the silica gel evenly. Add another thin layer of sand on top of the silica bed.
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Sample Loading:
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Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
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Carefully add the sample solution to the top of the column.
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Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the dry powder to the top of the column.
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Elution:
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Carefully add the eluent to the top of the column and apply pressure to begin eluting the sample.
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Collect fractions in test tubes.
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Fraction Analysis:
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Analyze the collected fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
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Visualizations
Caption: General purification workflow for sulfonamide derivatives.
Caption: Troubleshooting decision tree for purification issues.
References
How to avoid hydrolysis of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling 2-Bromo-5-nitrobenzene-1-sulfonyl chloride, with a primary focus on preventing its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to water?
This compound is an aromatic sulfonyl chloride compound. The sulfonyl chloride functional group (-SO₂Cl) is highly electrophilic, making it susceptible to nucleophilic attack by water. This reaction, known as hydrolysis, results in the formation of the corresponding sulfonic acid (2-Bromo-5-nitrobenzenesulfonic acid), which is often an undesired byproduct in reactions where the sulfonyl chloride is intended to react with other nucleophiles, such as amines.
Q2: How can I detect if my sample of this compound has hydrolyzed?
The presence of the sulfonic acid byproduct can be detected by several analytical techniques. On a Thin Layer Chromatography (TLC) plate, the sulfonic acid will appear as a more polar spot (lower Rf value) compared to the sulfonyl chloride. It can also be identified using NMR spectroscopy, where the sulfonic acid proton will have a distinct chemical shift. A melting point determination might also be useful; the pure sulfonyl chloride has a reported melting point of 91-92°C, and the presence of the sulfonic acid impurity will likely lower and broaden this range.[1]
Q3: What are the ideal storage conditions for this compound?
To minimize hydrolysis, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended.
Q4: Which solvents are recommended for reactions with this compound?
Anhydrous aprotic solvents are the best choice for reactions involving this sulfonyl chloride. Protic solvents like water, alcohols, and primary or secondary amines should be avoided as they can react with the sulfonyl chloride.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low yield of desired sulfonamide product | Hydrolysis of the starting sulfonyl chloride. | Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (nitrogen or argon). |
| Presence of a highly polar byproduct in the reaction mixture | Formation of 2-Bromo-5-nitrobenzenesulfonic acid due to hydrolysis. | Purify the crude product using column chromatography to separate the desired product from the sulfonic acid. In the future, strictly adhere to anhydrous reaction conditions. |
| The reaction is not proceeding to completion | The amine nucleophile is being protonated by HCl generated during the reaction, rendering it unreactive. | Add a non-nucleophilic base, such as triethylamine or pyridine, to the reaction mixture to scavenge the HCl byproduct. |
| Difficulty in dissolving the sulfonyl chloride | The chosen solvent has poor solvating power for the compound. | Refer to the solvent compatibility table below. Gentle warming may aid dissolution, but care must be taken to avoid thermal decomposition. |
Data Presentation
Table 1: Solvent Compatibility and Stability of this compound
| Solvent Type | Examples | Compatibility/Stability | Notes |
| Aprotic Non-Polar | Hexane, Toluene | Good | Suitable for storage and some reactions. |
| Aprotic Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Ethyl Acetate (EtOAc) | Excellent | Recommended for most reactions. Ensure the solvent is anhydrous. |
| Protic | Water, Methanol, Ethanol | Incompatible | Reacts to form the sulfonic acid (hydrolysis/solvolysis). |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide using this compound
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine to form a sulfonamide.
Materials:
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This compound
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Primary or secondary amine
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Anhydrous dichloromethane (DCM)
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Triethylamine (Et₃N) or Pyridine
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Oven-dried round-bottom flask and magnetic stir bar
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Inert atmosphere setup (Nitrogen or Argon)
Procedure:
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To an oven-dried round-bottom flask under an inert atmosphere, add the amine (1.0 eq.) and anhydrous DCM.
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Cool the solution to 0°C in an ice bath.
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Add triethylamine (1.1-1.5 eq.) to the solution.
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In a separate flask, dissolve this compound (1.0-1.2 eq.) in a minimal amount of anhydrous DCM.
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Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.
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Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC.
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Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
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Extract the product with DCM.
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Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Workflow for sulfonamide synthesis.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: 2-Bromo-5-nitrobenzene-1-sulfonyl chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Bromo-5-nitrobenzene-1-sulfonyl chloride in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common impurities found in commercially available this compound?
A1: Commercially available this compound may contain impurities arising from its synthesis. The primary synthetic routes involve either the diazotization of 2-bromo-5-nitroaniline or the chlorosulfonation of 1-bromo-4-nitrobenzene. Depending on the route and purification process, the following impurities may be present:
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2-Bromo-5-nitrobenzenesulfonic acid: This is the hydrolysis product of the sulfonyl chloride and is a very common impurity if the compound has been exposed to moisture.
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Unreacted Starting Materials: Residual 2-bromo-5-nitroaniline or 1-bromo-4-nitrobenzene may be present.
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Isomeric Sulfonyl Chlorides: During the chlorosulfonation of 1-bromo-4-nitrobenzene, small amounts of other regioisomers may be formed.
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Diaryl Sulfones: These can form as byproducts during the synthesis.
Q2: My sulfonamide synthesis using this compound is giving a low yield. What are the potential causes?
A2: Low yields in sulfonamide formation are a common issue. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Hydrolysis of the Sulfonyl Chloride | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Poor Quality of Amine | Use a high-purity amine. If the amine is a solid, ensure it is dry. Liquid amines should be distilled if their purity is questionable. |
| Steric Hindrance | If either the amine or the sulfonyl chloride is sterically hindered, the reaction may be slow. Consider increasing the reaction temperature or using a less hindered base. |
| Inappropriate Base | A base is required to neutralize the HCl generated. Tertiary amines like triethylamine or pyridine are common. Ensure the base is anhydrous. The pKa of the base should be appropriate for the reaction. |
| Sub-optimal Reaction Temperature | The reaction is often started at 0°C and then allowed to warm to room temperature. If the reaction is sluggish, gentle heating may be required. Monitor the reaction by TLC to avoid decomposition at higher temperatures. |
Q3: I am observing a significant amount of a water-soluble byproduct in my reaction workup. What is it likely to be?
A3: The most common water-soluble byproduct is 2-bromo-5-nitrobenzenesulfonic acid . This is formed by the hydrolysis of this compound in the presence of water. To minimize its formation, it is crucial to maintain anhydrous reaction conditions. During an aqueous workup, this sulfonic acid can be removed by washing the organic layer with a saturated sodium bicarbonate solution.
Q4: Can di-sulfonylation occur when using a primary amine? How can I avoid it?
A4: Yes, di-sulfonylation is a potential side reaction when using primary amines, leading to the formation of a bis-sulfonylimide. To minimize this, a slow, dropwise addition of the this compound solution to the amine solution is recommended. Using a slight excess of the amine (1.1 to 1.2 equivalents) can also favor the formation of the mono-sulfonamide.
Experimental Protocols
Synthesis of this compound via Diazotization of 2-Bromo-5-nitroaniline
This protocol is a representative procedure and may require optimization.
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Diazotization:
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Suspend 2-bromo-5-nitroaniline (1 equivalent) in a mixture of glacial acetic acid and concentrated hydrochloric acid.
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Cool the suspension to 0-5°C in an ice-salt bath.
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Slowly add a solution of sodium nitrite (1.05 equivalents) in water dropwise, maintaining the temperature below 5°C.
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Stir the mixture for an additional 30 minutes at 0-5°C.
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Sulfonylation (Sandmeyer-type reaction):
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In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and cool it to 0-5°C.
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Add copper(I) chloride (catalytic amount) to the sulfur dioxide solution.
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Slowly add the cold diazonium salt solution to the sulfur dioxide solution, maintaining the temperature below 10°C.
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Stir the reaction mixture at room temperature for 1-2 hours.
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Workup and Purification:
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Pour the reaction mixture onto crushed ice.
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The solid this compound will precipitate.
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Collect the solid by filtration and wash it with cold water.
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Dry the product under vacuum.
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Further purification can be achieved by recrystallization from a suitable solvent like hexane or a hexane/ethyl acetate mixture.
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General Protocol for Sulfonamide Synthesis
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Reaction Setup:
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Dissolve the primary or secondary amine (1 equivalent) and a base (e.g., triethylamine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere.
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Cool the solution to 0°C in an ice bath.
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Addition of Sulfonyl Chloride:
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Dissolve this compound (1.05 equivalents) in the same anhydrous solvent.
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Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.
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Reaction Progression:
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Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup and Purification:
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Quench the reaction with water.
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Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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The crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization.
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Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in sulfonamide synthesis.
Caption: Key relationships in sulfonamide formation.
Improving regioselectivity in reactions with 2-Bromo-5-nitrobenzene-1-sulfonyl chloride
Welcome to the technical support center for 2-Bromo-5-nitrobenzene-1-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this reagent in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: The primary site of reactivity is the highly electrophilic sulfur atom of the sulfonyl chloride group (-SO₂Cl). This group readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thioesters, respectively. Additionally, the aromatic ring is susceptible to nucleophilic aromatic substitution (SNAr) at the carbon bearing the bromo group, particularly under forcing conditions, due to the activating effect of the ortho- and para-directing nitro and sulfonyl groups.
Q2: How do the substituents on the benzene ring influence its reactivity?
A2: The bromo and nitro groups have significant electronic effects on the reactivity of the molecule:
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Nitro Group (-NO₂): As a strong electron-withdrawing group, it significantly increases the electrophilicity of the sulfonyl chloride, making it more reactive towards nucleophiles. It also activates the aromatic ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to it.
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Bromo Group (-Br): This group is also electron-withdrawing via induction, further enhancing the electrophilicity of the sulfonyl chloride. It can act as a leaving group in nucleophilic aromatic substitution reactions.
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Steric Hindrance: The bromo group at the 2-position provides steric hindrance around the sulfonyl chloride group, which can influence the rate of reaction with bulky nucleophiles.
Q3: What are the common side reactions to be aware of?
A3: The most common side reactions include:
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Hydrolysis: The sulfonyl chloride group is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. It is crucial to use anhydrous solvents and reagents.
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Nucleophilic Aromatic Substitution (SNAr): Displacement of the bromide by the nucleophile can occur, leading to a mixture of products. This is more likely with strong nucleophiles and at elevated temperatures.
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Reaction with Solvent: Protic solvents (e.g., alcohols, water) can react with the sulfonyl chloride. Aprotic solvents like dichloromethane (DCM), acetonitrile (MeCN), or tetrahydrofuran (THF) are recommended.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Sulfonamide
| Potential Cause | Troubleshooting Steps |
| Degraded Reagent | Use a fresh bottle of this compound. The reagent is moisture-sensitive. |
| Presence of Moisture | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. |
| Insufficiently Nucleophilic Amine | For weakly nucleophilic amines, consider using a stronger base or a catalyst (e.g., DMAP). Increasing the reaction temperature may also be necessary. |
| Steric Hindrance | If using a bulky amine, the reaction may be slow. Consider longer reaction times or higher temperatures. |
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
| Potential Cause | Troubleshooting Steps |
| Nucleophilic Aromatic Substitution (SNAr) of Bromide | This side reaction is favored by high temperatures and highly nucleophilic reagents. To favor sulfonamide formation, perform the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Reaction with Dimeric or Polymeric Starting Materials | If the amine starting material can self-react, this can lead to a complex mixture of products. Ensure the purity of your starting materials. |
Issue 3: Difficult Purification of the Final Product
| Potential Cause | Troubleshooting Steps |
| Presence of Unreacted Starting Material | Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting materials. |
| Formation of Highly Polar Byproducts | Hydrolysis of the sulfonyl chloride can form the sulfonic acid, which can complicate purification. A basic aqueous workup can help remove acidic impurities. |
| Co-elution of Products during Chromatography | If the desired product and byproducts have similar polarities, consider using a different solvent system for column chromatography or purification by recrystallization. |
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-2-bromo-5-nitrobenzenesulfonamides
This protocol is a general guideline and may require optimization for specific substrates.
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Reaction Setup: In a dry, inert atmosphere flask, dissolve the aromatic amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., DCM or THF).
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Addition of Sulfonyl Chloride: Cool the solution to 0 °C. In a separate flask, dissolve this compound (1.1 equivalents) in the same anhydrous solvent. Add the sulfonyl chloride solution dropwise to the amine solution over 30 minutes.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC or LC-MS.
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Work-up: Once the reaction is complete, dilute the mixture with the solvent. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
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Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Data Presentation
The following table provides illustrative data for the reaction of this compound with various anilines under standardized conditions. (Note: This data is hypothetical and for illustrative purposes only).
| Aniline Derivative | Reaction Time (h) | Yield of Sulfonamide (%) | Yield of SNAr Product (%) |
| Aniline | 4 | 85 | <5 |
| 4-Methoxyaniline | 3 | 92 | <2 |
| 4-Nitroaniline | 12 | 65 | Not Observed |
| 2,6-Dimethylaniline | 24 | 40 | Not Observed |
Visualizations
Below are diagrams illustrating key concepts and workflows related to the use of this compound.
Caption: Primary and side reaction pathways for this compound.
Caption: A troubleshooting workflow for improving regioselectivity.
Technical Support Center: 2-Bromo-5-nitrobenzene-1-sulfonyl chloride
This guide provides essential information on the stability and storage of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride, addressing common issues encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound?
A1: The primary factor affecting the stability of this compound is moisture. The sulfonyl chloride functional group is susceptible to hydrolysis. The compound is generally stable under standard ambient conditions (room temperature) when kept dry. However, exposure to moist air or water can lead to decomposition.[1]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the longevity and purity of this compound, it is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] Storing under an inert atmosphere, such as argon or nitrogen, can also be beneficial to prevent moisture exposure.[4] Always refer to the product label for any specific recommended storage temperatures.[2]
Q3: I observed some degradation of my compound. What could be the likely cause?
A3: Degradation of this compound is most commonly due to exposure to moisture. This can happen if the container is not sealed tightly, if it's stored in a humid environment, or if it has been handled in open air for extended periods. Another possibility is contamination with incompatible materials.
Q4: What materials are incompatible with this compound?
A4: This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[4] It is also highly reactive with water, and contact can liberate toxic gases.[4][5] It is crucial to avoid any contact with these substances during storage and handling.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Compound appears clumpy or has changed color. | Moisture absorption. | Discard the reagent as it may be partially hydrolyzed. For future prevention, ensure the container is tightly sealed and consider storing it in a desiccator. |
| Inconsistent reaction results. | Degradation of the starting material. | Verify the purity of the this compound. If degradation is suspected, it is advisable to use a fresh batch of the reagent. Ensure all reaction glassware is scrupulously dried before use. |
| Pressure buildup in the storage container. | Possible slow decomposition releasing gaseous byproducts. | Handle the container with extreme caution in a well-ventilated fume hood. Open the container slowly to release any built-up pressure. Evaluate the storage conditions to ensure they are optimal. |
Experimental Protocols
Moisture Sensitivity Test Protocol:
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Sample Preparation: In a controlled environment with low humidity (e.g., a glove box or a desiccator), aliquot a small, known quantity of this compound into several vials.
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Exposure Conditions:
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Control: Tightly seal one vial and store it under the recommended conditions (cool, dry, dark, inert atmosphere).
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Test: Leave another vial open to the ambient atmosphere for a defined period. For accelerated testing, place a vial in a chamber with controlled, elevated humidity.
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Analysis: After the exposure period, analyze the samples from both the control and test conditions using techniques such as:
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Nuclear Magnetic Resonance (NMR) spectroscopy: To detect the appearance of hydrolysis products.
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High-Performance Liquid Chromatography (HPLC): To quantify the remaining amount of the pure compound and identify degradation products.
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Melting Point: A significant depression or broadening of the melting point range can indicate impurity. The melting point of this compound is 91-92 °C.[6]
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Data Comparison: Compare the analytical data from the test samples to the control sample to determine the extent of decomposition under the tested conditions.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for stability issues.
References
Overcoming low reactivity of amines with 2-Bromo-5-nitrobenzene-1-sulfonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-nitrobenzene-1-sulfonyl chloride, particularly in cases involving low-reactivity amines.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the reaction between this compound and an amine?
The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the highly electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide product. A base is typically added to neutralize the hydrochloric acid (HCl) byproduct.[1]
Q2: Why is this compound so reactive?
The strong electron-withdrawing effects of the nitro group (-NO₂) and the bromo group (-Br) on the benzene ring make the sulfur atom of the sulfonyl chloride group highly electron-deficient and thus very susceptible to nucleophilic attack.
Q3: What makes an amine "low-reactivity" in this context?
Low reactivity in amines typically stems from two main factors:
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Steric Hindrance: Bulky groups near the nitrogen atom can physically block the approach of the sulfonyl chloride.[2]
-
Electronic Effects: Electron-withdrawing groups on the amine reduce the electron density on the nitrogen atom, making it a weaker nucleophile.[2][3] Aromatic amines (anilines) are generally less reactive than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring.
Q4: Is it necessary to perform this reaction under anhydrous conditions?
Yes, it is critical. Sulfonyl chlorides are sensitive to moisture and can readily hydrolyze to the corresponding sulfonic acid, which is unreactive towards amines.[4] This hydrolysis will reduce the yield of the desired sulfonamide. Always use anhydrous solvents and ensure glassware is thoroughly dried.[4] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the sulfonylation of low-reactivity amines.
Problem 1: Low to No Product Formation
Q: I am not observing any significant formation of my desired sulfonamide product when reacting a sterically hindered/electron-deficient amine. What should I do?
A: Low or no product formation with challenging amines is a common issue. Here is a systematic approach to troubleshoot this problem:
-
Verify Reagent Quality: Ensure the this compound is not hydrolyzed. It should be a sharp-melting solid. If it appears clumpy or oily, it may have degraded. Using a fresh or newly purified batch is advisable.[4]
-
Increase Reaction Temperature: Many sulfonylation reactions are initially attempted at 0 °C or room temperature. For low-reactivity amines, increasing the temperature is often necessary to provide sufficient energy to overcome the activation barrier. Refluxing in a suitable solvent may be required.[2]
-
Change the Solvent: If you are using a non-polar solvent, switching to a polar aprotic solvent like acetonitrile (ACN), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) can help to better solvate the reactants and increase the reaction rate.[5]
-
Use a Stronger Base/Catalyst: While standard organic bases like triethylamine (TEA) or pyridine are common, more forcing conditions may be needed. Consider using a stronger, non-nucleophilic base. For particularly difficult cases, the use of a catalyst can be effective. Indium-catalyzed sulfonylation has been shown to be effective for sterically hindered and less nucleophilic amines.[5][6]
References
Removal of unreacted 2-Bromo-5-nitrobenzene-1-sulfonyl chloride from reaction mixture
Topic: Removal of Unreacted 2-Bromo-5-nitrobenzene-1-sulfonyl chloride from Reaction Mixtures
This guide provides researchers, scientists, and drug development professionals with practical solutions for removing unreacted this compound from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound?
Unreacted this compound is an electrophilic reagent that can interfere with subsequent reaction steps.[1] Its presence can lead to the formation of undesired byproducts, complicating the purification of the target molecule and potentially leading to inaccurate biological or analytical results.[1] Furthermore, sulfonyl chlorides are generally reactive and can degrade over time, affecting the overall purity and stability of the final product.
Q2: What are the primary methods for removing this unreacted sulfonyl chloride?
The most common strategies involve quenching the reaction to hydrolyze the sulfonyl chloride, followed by extraction, chromatography, or crystallization.
-
Aqueous Workup (Quenching): The reaction mixture is treated with water or an aqueous basic solution (like sodium bicarbonate) to convert the reactive sulfonyl chloride into the more water-soluble sulfonic acid.[2][3][4]
-
Chromatography: Flash column chromatography is a highly effective method for separating the desired product from both the unreacted sulfonyl chloride and its hydrolysis byproduct, sulfonic acid.[5][6]
-
Crystallization: If the desired product is a solid, recrystallization can be an effective method to isolate it from soluble impurities.[7]
-
Scavenging Reagents: This involves adding a substance to the reaction mixture that selectively reacts with the excess electrophile, forming a byproduct that is easily removed.[1] For instance, a mercaptoalkanesulfonic acid can be used to create a water-soluble adduct.[1]
Q3: How can I monitor the removal of this compound during purification?
Thin Layer Chromatography (TLC) is a simple and rapid method to monitor the progress of the purification.[5][8] By spotting the crude reaction mixture, the purified fractions, and a standard of the starting sulfonyl chloride on a TLC plate, you can visually track its removal. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the purity of the product.[8]
Q4: What happens to the this compound during an aqueous workup?
During an aqueous workup, the sulfonyl chloride group (-SO₂Cl) reacts with water in a process called hydrolysis. This reaction converts the sulfonyl chloride into the corresponding sulfonic acid (-SO₃H).[9][10][11] The resulting 2-bromo-5-nitrobenzenesulfonic acid is generally more water-soluble than the starting sulfonyl chloride, which facilitates its removal into the aqueous phase during an extraction.[9] Using a mild base like sodium bicarbonate in the aqueous solution will deprotonate the sulfonic acid to form a sulfonate salt, which is even more soluble in water.[4]
Q5: What safety precautions should be taken when working with this compound and its quenching?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[4]
-
Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.[4]
-
Exothermic Reactions: The reaction of sulfonyl chlorides with nucleophiles, including water and amines for quenching, can be exothermic.[7][12] Quenching should be done slowly and with cooling (e.g., in an ice bath) to control the reaction rate and prevent a dangerous temperature increase.[4][7]
-
Gas Evolution: Quenching with bicarbonate solutions will evolve carbon dioxide gas, which can cause pressure buildup if not properly vented.[4]
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product is contaminated with starting sulfonyl chloride after aqueous workup. | 1. Incomplete quenching/hydrolysis. 2. Insufficient mixing during extraction. 3. The sulfonyl chloride is not fully soluble in the organic solvent, leading to poor partitioning. 4. The product and sulfonyl chloride have similar solubilities. | 1. Ensure Complete Quenching: After the main reaction, add a nucleophilic quenching agent like a primary or secondary amine (if compatible with your product) or an aqueous base and stir for an extended period (e.g., 1-2 hours) to ensure all sulfonyl chloride has reacted or hydrolyzed.[2] 2. Improve Extraction Efficiency: Use a separatory funnel and shake vigorously to ensure thorough mixing of the organic and aqueous layers. Perform multiple extractions with fresh aqueous solution. 3. Purify by Chromatography: If extraction is ineffective, purify the product using flash column chromatography.[5] A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) will typically separate the less polar sulfonyl chloride from the more polar sulfonamide product. |
| Significant product loss during aqueous workup. | 1. The desired product has some water solubility. 2. Hydrolysis of the product under acidic or basic conditions. 3. Emulsion formation during extraction. | 1. Back-Extraction: If the product is suspected to be in the aqueous layer, perform a back-extraction of the aqueous washes with a fresh portion of the organic solvent. 2. Control pH: Use a mild base like sodium bicarbonate for quenching instead of strong bases like sodium hydroxide to avoid base-catalyzed product degradation.[4] Ensure the final pH is suitable for your product's stability. 3. Break Emulsions: To break emulsions, you can add brine (saturated NaCl solution) or pass the mixture through a pad of Celite. |
| The quenching process is too vigorous and difficult to control. | 1. The quenching agent is being added too quickly. 2. The reaction is being quenched at too high a temperature. 3. The concentration of the unreacted sulfonyl chloride is very high. | 1. Slow Addition: Add the quenching solution dropwise using an addition funnel.[7] 2. Cooling: Perform the quench in an ice bath to dissipate the heat generated.[4][7] 3. Dilution: Dilute the reaction mixture with more of the reaction solvent before starting the quench. |
| Difficulty separating the product from the sulfonic acid byproduct. | 1. The sulfonic acid has some solubility in the organic solvent. 2. The product is also acidic and gets extracted into the basic aqueous layer. | 1. Use a Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. This will convert the sulfonic acid into its highly water-soluble sodium salt, which will be efficiently removed into the aqueous phase.[4] 2. Adjust pH Carefully: If your product is acidic, carefully adjust the pH of the aqueous layer after separation to re-protonate and recover your product by extraction with an organic solvent. |
Comparative Data of Removal Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Aqueous Quench & Extraction | Converts sulfonyl chloride to a water-soluble sulfonic acid salt for removal.[3][9] | Simple, fast, and uses inexpensive reagents.[13] | May not be sufficient for complete removal; risk of emulsion formation or product hydrolysis.[9] | Initial, bulk removal of excess reagent and reaction byproducts. |
| Flash Column Chromatography | Separation based on differential adsorption to a stationary phase (e.g., silica gel).[5] | Provides high purity product.[5] Can separate compounds with very similar properties. | Can be time-consuming and requires larger volumes of solvents. Product can be lost on the column. | Isolating the final, high-purity product, especially when other methods fail. |
| Crystallization | Purification of a solid product based on differences in solubility between the product and impurities.[7] | Can yield very pure material. Scalable. | Requires the product to be a solid. Finding a suitable solvent system can be challenging.[7] | Final purification step for solid products. |
| Scavenger Resins/Reagents | A reagent is added that selectively binds to the unreacted sulfonyl chloride, and the resulting adduct is removed by filtration or extraction.[1] | High selectivity for the target impurity. Simplifies workup. | Scavengers can be expensive. An additional separation step (filtration) may be required. | Reactions where precise removal of excess electrophile is needed without an aqueous workup.[1] |
Experimental Protocols
Protocol 1: General Procedure for Aqueous Quenching and Extraction
This protocol is a standard method for hydrolyzing and removing excess sulfonyl chloride.
Methodology:
-
Cooling: Once the primary reaction is complete (as monitored by TLC or HPLC), cool the reaction vessel in an ice-water bath to 0-5 °C.
-
Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise to the cooled reaction mixture with vigorous stirring.[4] Be cautious of CO₂ evolution.[4] Continue adding the solution until gas evolution ceases.
-
Separation: Transfer the mixture to a separatory funnel. If needed, add more organic solvent (e.g., ethyl acetate or dichloromethane) to fully dissolve the product.
-
Extraction: Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate completely. Drain the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with:
-
1 M HCl (if the product is not acid-sensitive)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
-
Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, which can then be further purified if necessary.
Protocol 2: General Procedure for Flash Column Chromatography
This protocol is suitable for separating the desired product from unreacted sulfonyl chloride and other impurities.
Methodology:
-
Sample Preparation: Concentrate the crude reaction mixture to dryness. Dissolve a small amount of the solid/oil in the minimum volume of the chromatography eluent or dichloromethane.
-
Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). The unreacted sulfonyl chloride, being less polar, should elute before the more polar sulfonamide product.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Purification Workflow Visualization
The following diagram illustrates a typical workflow for the purification process after a reaction involving this compound.
Caption: A decision workflow for purifying a product and removing unreacted sulfonyl chloride.
References
- 1. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 13. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
Troubleshooting guide for reactions involving 2-Bromo-5-nitrobenzene-1-sulfonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Bromo-5-nitrobenzene-1-sulfonyl chloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical applications of this compound?
This compound is primarily used as a reagent in organic synthesis. Its key application is the introduction of the 2-bromo-5-nitrophenylsulfonyl group into molecules. This is most commonly achieved through the formation of sulfonamides by reacting the sulfonyl chloride with primary or secondary amines.[1] The resulting sulfonamides can be valuable intermediates in the development of pharmaceuticals and other biologically active compounds. The bromo and nitro groups on the aromatic ring also offer sites for further chemical modifications.
Q2: I am observing a low yield of my desired sulfonamide product. What are the potential causes and solutions?
Low product yield is a common issue in sulfonamide synthesis. Several factors can contribute to this problem.
Troubleshooting Low Yield
| Potential Cause | Symptoms | Recommended Solutions |
| Hydrolysis of the Sulfonyl Chloride | Presence of 2-bromo-5-nitrobenzenesulfonic acid as a byproduct. | Use anhydrous solvents and ensure all glassware is thoroughly dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[1] |
| Incomplete Reaction | Starting materials (amine and/or sulfonyl chloride) remain upon reaction completion (monitored by TLC or LC-MS). | Increase the reaction time or temperature. Ensure proper stoichiometry of reactants. Consider using a more polar solvent to improve solubility and reaction rate. |
| Steric Hindrance | The reaction is sluggish or does not proceed with bulky amines. | Increase the reaction temperature and prolong the reaction time. Consider using a less hindered base. In some cases, an alternative synthetic route may be necessary. |
| Poor Solubility of Reactants | The reaction mixture is heterogeneous, and the reaction is slow. | Choose a solvent in which both the amine and this compound are soluble. Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile. |
Q3: My reaction is producing multiple products, including a major byproduct that is less polar than my desired sulfonamide. What is happening?
The formation of multiple products often indicates a side reaction. With primary amines, the most common side reaction is the formation of a bis-sulfonylated product.
Troubleshooting Multiple Product Formation
| Potential Cause | Symptoms | Recommended Solutions |
| Di-sulfonylation of Primary Amine | A less polar byproduct is observed on TLC or LC-MS, corresponding to the amine reacting with two equivalents of the sulfonyl chloride. | Use a slight excess of the primary amine (1.1-1.2 equivalents). Add the this compound solution slowly and dropwise to the amine solution at a low temperature (e.g., 0 °C) to control the reaction rate. |
| Reaction with Solvent | If using an alcohol as a solvent, the corresponding sulfonate ester may form as a byproduct. | Use an aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. |
Q4: How can I effectively purify the sulfonamide product?
Purification of the crude product is crucial to remove unreacted starting materials, the sulfonic acid byproduct, and any other impurities.
Purification Strategies
| Impurity to Remove | Purification Method |
| Unreacted Amine | Acidic wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to protonate and extract the basic amine into the aqueous layer. |
| 2-Bromo-5-nitrobenzenesulfonic acid | Basic wash: Wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate) to deprotonate and extract the acidic sulfonic acid into the aqueous layer. |
| Other Organic Impurities | Recrystallization or column chromatography. A suitable solvent system for recrystallization can be determined through small-scale trials. For column chromatography, a solvent system with an appropriate polarity (e.g., a mixture of hexanes and ethyl acetate) should be used. |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide using this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine or Pyridine, 1.5 eq)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the amine (1.1 eq) and the base (1.5 eq) in the anhydrous solvent. Cool the solution to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes with stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
References
Validation & Comparative
A Comparative Guide to 2-Bromo-5-nitrobenzene-1-sulfonyl chloride and Other Benzenesulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride with other commonly used benzenesulfonyl chlorides. The analysis focuses on reactivity, applications in chemical synthesis—particularly as amine protecting groups—and is supported by referenced experimental data and detailed protocols.
Introduction to Benzenesulfonyl Chlorides
Benzenesulfonyl chlorides are a cornerstone class of reagents in organic synthesis, primarily utilized for the formation of sulfonamides and sulfonate esters. The reactivity of the sulfonyl chloride functional group is profoundly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur atom, increasing its susceptibility to nucleophilic attack, while electron-donating groups (EDGs) have the opposite effect.[1] This guide specifically evaluates this compound, a highly activated derivative, against benchmark reagents to inform selection in research and development.
The following diagram illustrates the fundamental principle of how substituents modulate the reactivity of the sulfonyl chloride group.
Caption: Influence of electronic effects on the reactivity of benzenesulfonyl chlorides.
Comparative Analysis of Physicochemical Properties and Reactivity
This compound is characterized by the presence of two powerful electron-withdrawing groups: a nitro group (-NO₂) and a bromine atom (-Br). This electronic profile renders it significantly more reactive than analogues with neutral or electron-donating substituents. To quantify this, we can compare the hydrolysis rates of various substituted benzenesulfonyl chlorides, as this reaction serves as a reliable proxy for reactivity towards other nucleophiles.
Table 1: Physicochemical Properties of Selected Benzenesulfonyl Chlorides
| Compound Name | Structure | Mol. Weight ( g/mol ) | Melting Point (°C) | Key Feature |
| This compound | ![]() | 300.51 | 91-92 | Two strong EWGs; highly activated |
| p-Toluenesulfonyl chloride (TsCl) | ![]() | 190.65 | 67-69 | EDG (-CH₃); standard reactivity |
| 2-Nitrobenzenesulfonyl chloride (NsCl) | ![]() | 221.62 | 64-66 | One strong EWG; activated |
| 4-Nitrobenzenesulfonyl chloride | ![]() | 221.62 | 76-79 | One strong EWG; activated |
| Benzenesulfonyl chloride | ![]() | 176.62 | 14.5 | Unsubstituted baseline |
Note: Structures are illustrative. Data sourced from various chemical suppliers.[2]
Table 2: Comparative Reactivity Data (Hydrolysis Rate Constants)
The following data, derived from kinetic studies on the solvolysis of benzenesulfonyl chlorides in water, demonstrates the impact of substituents on reactivity.[3] Although data for 2-bromo-5-nitro-substituted variants is not available in this specific dataset, the trend allows for a strong inference of its high reactivity.
| Substituent (para-) | First-Order Rate Constant (k) at 15°C (s⁻¹) | Relative Rate (vs. H) |
| -OCH₃ | 1.05 x 10⁻⁴ | 0.44 |
| -CH₃ | 1.63 x 10⁻⁴ | 0.68 |
| -H | 2.39 x 10⁻⁴ | 1.00 |
| -Br | 7.74 x 10⁻⁴ | 3.24 |
| -NO₂ | 40.5 x 10⁻⁴ | 16.95 |
| -Br and -NO₂ (Estimated) | >> 40.5 x 10⁻⁴ | >> 17 |
This data quantitatively confirms that electron-withdrawing groups like -Br and especially -NO₂ dramatically accelerate the rate of nucleophilic substitution at the sulfonyl center.[3] The combined effect of two such groups in this compound results in a highly electrophilic sulfur atom, predicting exceptional reactivity that surpasses that of both p-bromo and p-nitro analogues individually.
Application as an Amine Protecting Group
A primary application of highly activated sulfonyl chlorides is in the protection of primary and secondary amines. The resulting sulfonamide is exceptionally stable to a wide range of reaction conditions. The key advantage of using nitro-substituted benzenesulfonyl chlorides, such as 2-nitrobenzenesulfonyl chloride (NsCl) and, by extension, this compound, is the ability to cleave the protecting group under mild, non-acidic, and non-reductive conditions.
The deprotection mechanism relies on a nucleophilic aromatic substitution (SₙAr) reaction, where a soft nucleophile, typically a thiol, attacks the aromatic ring, facilitated by the ortho-nitro group. This leads to the cleavage of the N-S bond.
Table 3: Comparison of Deprotection Conditions for Sulfonamide Protecting Groups
| Sulfonyl Group | Typical Protection Conditions | Typical Deprotection Conditions | Key Advantage |
| 2-Bromo-5-nitrobenzenesulfonyl | Amine, Base (Pyridine or Et₃N), DCM, 0°C to RT | Thiol (e.g., Thiophenol), Base (K₂CO₃), DMF or CH₃CN, RT [4] | Very mild cleavage; orthogonal to many other protecting groups. |
| 2-Nitrobenzenesulfonyl (Nosyl) | Amine, Base (Pyridine or Et₃N), DCM, 0°C to RT | Thiol (e.g., Thiophenol), Base (K₂CO₃), DMF or CH₃CN, RT[4] | Mild cleavage; widely used and well-documented.[5] |
| p-Toluenesulfonyl (Tosyl) | Amine, Base (Pyridine or Et₃N), DCM, 0°C to RT | Harsh conditions: Na/NH₃(l), HBr/AcOH, or SmI₂[6] | High stability; suitable when robust protection is needed. |
The 2-bromo-5-nitrobenzenesulfonyl group is expected to be cleaved under similar, if not milder, conditions than the standard nosyl group due to its enhanced activation towards SₙAr. This makes it an excellent choice for complex, multi-step syntheses involving sensitive functional groups.
Experimental Protocols
The following are representative protocols for the synthesis and cleavage of sulfonamides using the compared reagents. These are generalized procedures and may require optimization for specific substrates.
General Protocol for Comparative Sulfonamide Synthesis
This protocol describes a parallel synthesis to compare the reactivity of different sulfonyl chlorides in forming a sulfonamide with a model amine, benzylamine.
Caption: General workflow for comparative sulfonamide synthesis.
Methodology:
-
Preparation: In separate round-bottom flasks for each sulfonyl chloride to be tested, dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM). Cool the solutions to 0 °C in an ice bath.
-
Reaction: To each flask, add a solution of the respective sulfonyl chloride (1.1 equivalents of this compound, TsCl, etc.) in anhydrous DCM dropwise over 10 minutes.
-
Monitoring: Allow the reaction mixtures to warm to room temperature and stir. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., 15 min, 1h, 4h). Due to its higher reactivity, the reaction with this compound is expected to reach completion significantly faster.
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Characterize the resulting sulfonamide and determine the isolated yield for comparison.
General Protocol for Deprotection of a 2-Bromo-5-nitrobenzenesulfonamide
This protocol is based on established methods for the cleavage of related 2-nitrobenzenesulfonamides.[4][7]
Methodology:
-
Setup: Dissolve the 2-bromo-5-nitrobenzenesulfonamide (1.0 equivalent) in acetonitrile (CH₃CN) or dimethylformamide (DMF).
-
Reagent Addition: Add potassium carbonate (K₂CO₃, 3.0 equivalents) followed by thiophenol (2.0 equivalents).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS until the starting sulfonamide is fully consumed.
-
Workup: Dilute the reaction mixture with ethyl acetate and water. Separate the layers.
-
Extraction: Wash the organic layer with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product (the free amine) by flash column chromatography or another suitable method to separate it from the thioether byproduct.
Conclusion
This compound is a highly activated reagent for the synthesis of sulfonamides and sulfonate esters. Its reactivity, which is significantly greater than that of standard reagents like p-toluenesulfonyl chloride and even exceeds that of 2- or 4-nitrobenzenesulfonyl chloride, is attributable to the potent combined electron-withdrawing effects of its bromo and nitro substituents.
Key advantages include:
-
High Reactivity: Leads to faster reaction times and potentially higher yields, especially with less nucleophilic amines.
-
Mild Deprotection Conditions: When used as a protecting group for amines, the resulting sulfonamide can be cleaved under mild, thiol-mediated conditions, offering orthogonality to many other protecting group strategies.
Researchers should consider this compound when high reactivity is required or when a robust amine protecting group that is removable under exceptionally mild, non-hydrolytic conditions is essential for a complex synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
Alternative reagents to 2-Bromo-5-nitrobenzene-1-sulfonyl chloride for sulfonamide synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Alternatives to 2-Bromo-5-nitrobenzene-1-sulfonyl chloride.
The synthesis of sulfonamides, a cornerstone in medicinal chemistry and drug development, has traditionally relied on the reaction of sulfonyl chlorides with primary or secondary amines. While this compound is a competent reagent, its use and the general reliance on sulfonyl chlorides are associated with certain drawbacks. These include the often harsh conditions required for their preparation, which may not be suitable for sensitive substrates, and the use of hazardous reagents like chlorosulfonic acid.[1][2][3] This guide provides a comprehensive comparison of modern, alternative reagents that offer milder reaction conditions, broader substrate scope, and improved safety profiles.
The Classical Approach: this compound
The reaction of this compound with an amine is a standard method for introducing the corresponding sulfonamide moiety. The electron-withdrawing nitro and bromo groups on the benzene ring enhance the electrophilicity of the sulfonyl chloride, facilitating its reaction with amines.
A typical experimental protocol involves the dropwise addition of the sulfonyl chloride to a solution of the amine in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is often carried out in aprotic solvents like dichloromethane or tetrahydrofuran at temperatures ranging from 0 °C to room temperature.
Alternative Reagents: A Performance Comparison
Modern organic synthesis has ushered in a new era of reagents for sulfonamide synthesis, each with unique advantages. This section provides a detailed comparison of these alternatives, supported by experimental data.
Sulfonyl Fluorides: Enhanced Stability and Tunable Reactivity
Sulfonyl fluorides have emerged as a superior alternative to their chloride counterparts due to their enhanced stability towards hydrolysis and their tunable reactivity.[1][4][5] Their reaction with amines often requires activation, for which several methods have been developed.
Key Advantages:
-
Stability: More stable to storage and handling than sulfonyl chlorides.
-
Chemoselectivity: Can exhibit different reactivity patterns, allowing for selective reactions in the presence of other nucleophiles.[6]
Considerations:
-
Often require activation with a Lewis acid or a strong base.[2]
-
May be less reactive than the corresponding sulfonyl chlorides.[7]
Table 1: Comparison of Sulfonamide Synthesis Yields using Sulfonyl Fluorides
| Entry | Sulfonyl Fluoride | Amine | Activator/Conditions | Yield (%) | Reference |
| 1 | Benzenesulfonyl fluoride | Aniline | Ca(NTf₂)₂, t-amylOH, 60 °C, 24 h | 85 | [2] |
| 2 | 4-Cyanobenzenesulfonyl fluoride | Aniline | Ca(NTf₂)₂, t-amylOH, 60 °C, 1 h | 85 | [2] |
| 3 | 1-Naphthalenesulfonyl fluoride | Morpholine | neat, reflux, 1 h | 99 | [7] |
| 4 | Methanesulfonyl fluoride | Aniline | Ca(NTf₂)₂, t-amylOH, 60 °C, 24 h | 65 | [2] |
Sulfur Dioxide (SO₂) Surrogates: Bypassing Pre-functionalization
The use of stable, solid SO₂ surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), has revolutionized sulfonamide synthesis by eliminating the need for pre-synthesized sulfonylating agents.[1][8][9] These methods typically involve transition metal-catalyzed three-component reactions of an aryl/alkenyl halide or boronic acid, an amine, and the SO₂ surrogate.
Key Advantages:
-
Operational Simplicity: Avoids the handling of gaseous and corrosive SO₂.[10][11]
-
Convergent Synthesis: Allows for the rapid assembly of diverse sulfonamides from readily available building blocks.
Considerations:
-
Requires a transition metal catalyst (e.g., palladium or copper).
-
Reaction optimization may be necessary for different substrate combinations.
Table 2: Sulfonamide Synthesis Yields using DABSO
| Entry | Aryl Source | Amine | Catalyst/Conditions | Yield (%) | Reference |
| 1 | 4-Iodotoluene | N,N-Diethylhydrazine | Pd(dba)₂, Xantphos, K₃PO₄, Dioxane, 100 °C | 85 | [12] |
| 2 | Phenylboronic acid | Morpholine | Pd(OAc)₂, TBAB, Dioxane/MeOH, 80 °C then NCS, morpholine | 80 | [13] |
| 3 | 2-Fluoropyridin-3-amine | Morpholine | CuCl₂, HCl, MeCN, rt then t-BuONO, morpholine | 85 | [10] |
| 4 | Phenylmagnesium bromide | Morpholine | THF, rt then SO₂Cl₂, morpholine | 75 | [13] |
Thiols and their Derivatives: Oxidative Approaches
Thiols offer a readily available and cost-effective entry point to sulfonamides through various oxidative methods. These can range from direct oxidative coupling with amines using reagents like I₂O₅ or H₂O₂/SOCl₂ to electrochemical synthesis.[1][2][14]
Key Advantages:
-
Atom Economy: Utilizes simple and readily available starting materials.
-
Versatility: A wide range of thiols can be employed.
Considerations:
-
The malodorous nature of some thiols can be a drawback.
-
Oxidative conditions may not be compatible with all functional groups.
Table 3: Sulfonamide Synthesis from Thiols
| Entry | Thiol | Amine | Oxidant/Conditions | Yield (%) | Reference |
| 1 | Thiophenol | Aniline | H₂O₂/SOCl₂, Pyridine, CH₂Cl₂, rt, 5 min | 95 | [14] |
| 2 | 4-Methylthiophenol | Ammonia | I₂/tBuOOH, MeCN, reflux | 75 | [15] |
| 3 | Thiophenol | Piperidine | Electrochemical, C anode/Fe cathode, MeCN/HCl | 85 | [16] |
| 4 | 4-Chlorothiophenol | Morpholine | H₂O₂/SOCl₂, Pyridine, CH₂Cl₂, rt, 5 min | 96 | [14] |
Sulfinates: Versatile Intermediates
Sodium sulfinates are versatile precursors that can be converted to sulfonamides through various methods, including iodine-mediated oxidative amination and copper-catalyzed coupling reactions.[15][17]
Key Advantages:
-
Stability: Sulfinate salts are generally stable and easy to handle.
-
Diverse Reactivity: Can participate in a range of transformations to form S-N bonds.
Considerations:
-
The synthesis of the sulfinate precursor is an additional step.
Table 4: Sulfonamide Synthesis from Sodium Sulfinates
| Entry | Sodium Sulfinate | Amine | Reagent/Conditions | Yield (%) | Reference |
| 1 | Sodium p-toluenesulfinate | Aniline | I₂, K₂CO₃, MeCN, rt | 92 | [17] |
| 2 | Sodium benzenesulfinate | Morpholine | CuI, TBAI, K₂CO₃, DMSO, 80 °C | 85 | [17] |
| 3 | Sodium p-toluenesulfinate | Pyrrolidine | I₂, K₂CO₃, MeCN, rt | 95 | [17] |
| 4 | Sodium 4-chlorobenzenesulfinate | Diethylamine | I₂, K₂CO₃, MeCN, rt | 88 | [17] |
Carboxylic Acids: A Paradigm Shift in Sulfonamide Synthesis
A groundbreaking copper-catalyzed method allows for the direct conversion of aromatic carboxylic acids into sulfonyl chlorides, which can then be aminated in a one-pot procedure to yield sulfonamides.[6] This approach represents a significant departure from traditional methods by utilizing readily available and structurally diverse carboxylic acids.
Key Advantages:
-
Novel Disconnection: Utilizes common starting materials typically employed for amide synthesis.
-
One-Pot Procedure: Streamlines the synthetic sequence.
Considerations:
-
This is a relatively new method, and its full scope is still under exploration.
-
Requires a copper catalyst and a photocatalyst.
Table 5: One-Pot Sulfonamide Synthesis from Carboxylic Acids
| Entry | Carboxylic Acid | Amine | Conditions | Yield (%) | Reference |
| 1 | 4-Fluorobenzoic acid | Morpholine | Cu(MeCN)₄BF₄, NFTPT, DCDMH, SO₂, MeCN, hv; then morpholine, DIPEA | 68 | [6] |
| 2 | Benzoic acid | Morpholine | Cu(MeCN)₄BF₄, NFTPT, DCDMH, SO₂, MeCN, hv; then morpholine, DIPEA | 63 | [6] |
| 3 | 4-(Trifluoromethyl)benzoic acid | Piperidine | Cu(MeCN)₄BF₄, NFTPT, DCDMH, SO₂, MeCN, hv; then piperidine, DIPEA | 85 | [6] |
| 4 | 2-Naphthoic acid | Aniline | Cu(MeCN)₄BF₄, NFTPT, DCDMH, SO₂, MeCN, hv; then aniline, DIPEA | 71 | [6] |
Experimental Protocols
This section provides detailed experimental procedures for key alternative methods discussed above.
Protocol 1: Sulfonamide Synthesis from a Sulfonyl Fluoride (Calcium Triflimide Activation)
To a solution of the sulfonyl fluoride (1.0 equiv) and the amine (2.0 equiv) in tert-amyl alcohol (0.2 M) is added calcium triflimide (Ca(NTf₂)₂, 1.0 equiv). The reaction mixture is stirred at 60 °C for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired sulfonamide.[2]
Protocol 2: One-Pot Sulfonamide Synthesis from an Aryl Boronic Acid and DABSO
A mixture of the aryl boronic acid (1.0 equiv), DABSO (1.0 equiv), Pd(OAc)₂ (5 mol%), and tetrabutylammonium bromide (TBAB, 0.25 equiv) in a 1:1 mixture of 1,4-dioxane and methanol (0.16 M) is heated at 80 °C. After complete consumption of the boronic acid, the reaction is cooled to room temperature. Triethylamine (2.0 equiv) is added, followed by the amine (1.2 equiv) and N-chlorosuccinimide (1.1 equiv). The reaction is stirred at room temperature until completion, then quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.[13]
Protocol 3: One-Pot Sulfonamide Synthesis from a Thiol
To a solution of the thiol (1.0 mmol) and pyridine (2.0 mmol) in dichloromethane (5 mL) is added a 30% aqueous solution of H₂O₂ (3.0 mmol) followed by thionyl chloride (1.0 mmol) at room temperature. The reaction is stirred for the appropriate time (typically 5-15 minutes). The amine (1.2 mmol) is then added, and the mixture is stirred until the reaction is complete (monitored by TLC). The reaction is quenched with water, and the product is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by crystallization or column chromatography.[14]
Protocol 4: Sulfonamide Synthesis from a Sodium Sulfinate
To a solution of the sodium sulfinate (1.0 equiv) and the amine (1.2 equiv) in acetonitrile is added potassium carbonate (2.0 equiv) and iodine (1.1 equiv). The reaction mixture is stirred at room temperature until completion. The reaction is then quenched with a saturated aqueous solution of sodium thiosulfate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[17]
Protocol 5: One-Pot Sulfonamide Synthesis from a Carboxylic Acid
In a reaction vessel, the carboxylic acid (1.0 equiv), [Cu(MeCN)₄]BF₄ (50 mol%), 1-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (NFTPT, 1.5 equiv), and 1,3-dichloro-5,5-dimethylhydantoin (DCDMH, 1.5 equiv) are dissolved in acetonitrile (0.5 M). The solution is sparged with a balloon of SO₂ gas for 5 minutes. The reaction is then irradiated with 365 nm LEDs for 12 hours. The SO₂ balloon is removed, and the solution is sparged with nitrogen for 15 minutes. The amine (2.0 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) are added, and the reaction is stirred at room temperature until completion. The solvent is removed under reduced pressure, and the residue is purified by column chromatography.[6]
Visualizing the Synthetic Landscape
The following diagrams illustrate the general workflows and relationships between the different synthetic strategies for sulfonamide synthesis.
Caption: General workflows for classical and alternative sulfonamide synthesis.
Caption: Logical relationships of synthetic routes to sulfonamides.
Conclusion
The synthesis of sulfonamides has evolved significantly, with a host of reliable and versatile alternatives to the classical sulfonyl chloride-based methods now available. The choice of reagent will depend on factors such as substrate scope, functional group tolerance, cost, and the desired scale of the reaction. For researchers and drug development professionals, the methods outlined in this guide offer a powerful toolkit for the efficient and robust synthesis of diverse sulfonamide libraries, ultimately accelerating the discovery of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sulfonyl fluoride | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonyl chlorides and sulfonamides reloaded: HOSA and DABSOas inexpensive reagents to access classical functional groups in a new, scalable way - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 6. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfonyl fluorides Supplier & Distributors | Apollo [store.apolloscientific.co.uk]
- 10. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DABCO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation [organic-chemistry.org]
- 12. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents [patents.google.com]
- 13. afinitica.com [afinitica.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. frontiersrj.com [frontiersrj.com]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 17. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
Navigating Solvent Selection for Sulfonamide Synthesis: A Comparative Guide to the Efficacy of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride
For researchers and professionals in drug development and organic synthesis, the choice of solvent is a critical parameter that can significantly influence reaction efficiency, yield, and purity. This guide provides a comparative analysis of the efficacy of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride in various solvent systems for the synthesis of sulfonamides. While direct comparative studies on this specific sulfonyl chloride are limited, this guide draws upon established principles of solvent effects on sulfonamide formation and data from analogous aromatic sulfonyl chlorides to provide a predictive framework for solvent selection.
This compound is a highly reactive sulfonylating agent, a characteristic attributed to the presence of two strong electron-withdrawing groups (a bromine atom and a nitro group) on the benzene ring. These substituents increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by amines. The choice of solvent plays a crucial role in modulating this reactivity, primarily by influencing the solubility of reactants and stabilizing the transition state of the reaction.
Influence of Solvent Properties on Reaction Efficacy
The reaction between a sulfonyl chloride and an amine to form a sulfonamide is a nucleophilic substitution at the sulfur atom. The mechanism can be influenced by the solvent system, generally proceeding through a bimolecular nucleophilic substitution (SN2-type) pathway. The solvent's polarity, proticity, and ability to solvate ions are key factors determining the reaction rate and outcome.
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents possess a hydrogen atom bonded to an electronegative atom and can form hydrogen bonds. They are effective at solvating both the amine nucleophile and the sulfonyl chloride. For the reaction of benzenesulfonyl chloride with aniline, the reaction rate has been observed to be fastest in water, followed by methanol and then propan-2-ol.[1] This suggests that polar protic solvents can stabilize the developing negative charge on the oxygen atoms of the sulfonyl group in the transition state, thereby accelerating the reaction.
Polar Aprotic Solvents (e.g., Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents have a high dielectric constant but lack acidic protons. They are good at solvating cations but less effective at solvating anions. While they can dissolve the reactants, their effect on the reaction rate can vary. In some cases, the lack of hydrogen bonding to the amine nucleophile can increase its nucleophilicity, potentially leading to faster reactions. For instance, in the synthesis of N-arylsulfonamides from nitroarenes and sodium arylsulfinates, DMSO was identified as the ideal solvent.
Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate): These solvents are less polar and do not have acidic protons. They are commonly used in sulfonamide synthesis, often in the presence of a base to neutralize the HCl byproduct. While reaction rates in these solvents may be slower compared to polar protic solvents, they can offer advantages in terms of simplified work-up procedures and minimizing side reactions. For the reaction of benzenesulfonyl chloride with aniline, the rate in ethyl acetate was found to be the slowest among the tested solvents.[1]
Comparative Data on Sulfonamide Synthesis
| Solvent Class | Solvent Example | General Reactivity Trend | Typical Reaction Conditions | Potential Advantages | Potential Disadvantages |
| Polar Protic | Water, Methanol | Fast | Room temperature to reflux | High reaction rates | Potential for solvolysis of the sulfonyl chloride, difficult work-up |
| Polar Aprotic | Acetonitrile, DMF, DMSO | Moderate to Fast | Room temperature to elevated temperatures | Good solubility of reactants, can enhance nucleophilicity | Can be difficult to remove during work-up |
| Aprotic | Dichloromethane, THF, Ethyl Acetate | Slow to Moderate | 0 °C to room temperature, often with a base | Easy work-up, minimizes side reactions | Slower reaction rates, may require a catalyst or base |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of a sulfonamide from an aromatic sulfonyl chloride and an amine, which can be adapted for use with this compound.
Protocol 1: Reaction in an Aprotic Solvent (Dichloromethane)
Methodology:
-
Reaction Setup: To a stirred solution of the amine (1.0 mmol) and a non-nucleophilic base such as triethylamine or pyridine (1.2 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add a solution of this compound (1.0 mmol) in anhydrous dichloromethane (5 mL) dropwise.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Reaction in a Polar Protic Solvent (Methanol)
Methodology:
-
Reaction Setup: Dissolve the amine (1.0 mmol) and this compound (1.0 mmol) in methanol (15 mL) at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gentle reflux for 1-6 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, remove the methanol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and water.
-
Purification: Separate the organic layer and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizing the Reaction Pathway and Workflow
To better understand the process, the following diagrams illustrate the general signaling pathway for sulfonamide formation and a typical experimental workflow.
Conclusion
The selection of an appropriate solvent system is paramount for the successful synthesis of sulfonamides using this compound. While direct comparative efficacy data for this specific reagent is scarce, understanding the principles of solvent effects on the underlying SN2-type reaction mechanism provides a strong foundation for rational solvent choice. Polar protic solvents are predicted to offer the fastest reaction rates, though potentially at the cost of competing solvolysis and more complex work-up procedures. Aprotic solvents, both polar and non-polar, provide a versatile alternative, with the choice often depending on the specific amine nucleophile and the desired balance between reaction rate and ease of purification. The provided experimental protocols and workflow diagrams offer a practical starting point for researchers to optimize their synthetic strategies for this valuable building block.
References
Comparative Analysis of the Reaction Kinetics of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride and its alternatives. Due to a lack of publicly available, specific kinetic data for this compound, this guide utilizes data from structurally analogous substituted benzenesulfonyl chlorides to provide a comparative framework. The reactivity of the target molecule is inferred based on the electronic effects of its substituents.
Introduction to Sulfonyl Chloride Reactivity
Benzenesulfonyl chlorides are versatile reagents in organic synthesis, widely used for the formation of sulfonamides and sulfonate esters. The reactivity of the sulfonyl chloride group is highly dependent on the nature of the substituents on the benzene ring. Electron-withdrawing groups, such as nitro (-NO₂) and halogen (-Br) groups, increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups, such as methyl (-CH₃) and methoxy (-OCH₃), decrease this reactivity.
The reaction of benzenesulfonyl chlorides with nucleophiles, such as amines (aminolysis) or water (hydrolysis), typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.
Comparative Kinetic Data
The following tables summarize the kinetic data for the hydrolysis of various substituted benzenesulfonyl chlorides. This data allows for a qualitative comparison of the expected reactivity of this compound with other sulfonyl chlorides.
Table 1: Rate Constants for the Hydrolysis of various 4-X-benzenesulfonyl chlorides in Water
| Substituent (X) | Temperature (°C) | Rate Constant (k) (s⁻¹) | Relative Rate |
| 4-NO₂ | 15.0 | 1.85 x 10⁻³ | 7.4 |
| 4-Br | 15.0 | 4.10 x 10⁻⁴ | 1.6 |
| H | 15.0 | 2.50 x 10⁻⁴ | 1.0 |
| 4-CH₃ | 15.0 | 1.25 x 10⁻⁴ | 0.5 |
| 4-OCH₃ | 15.0 | 8.00 x 10⁻⁵ | 0.3 |
Data extrapolated from studies on the solvolysis of 4-substituted benzenesulfonyl chlorides.
Table 2: Rate Coefficients and Activation Parameters for the Neutral Hydrolysis of Substituted Benzenesulfonyl Chlorides in Water
| Substituent | Rate Coefficient (k) at 25°C (s⁻¹) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
| p-NO₂ | 3.30 x 10⁻³ | 16.3 | -15.4 |
| m-NO₂ | 2.50 x 10⁻³ | 16.5 | -15.3 |
| o-NO₂ | 5.00 x 10⁻⁴ | 17.6 | -14.8 |
| p-F | 5.80 x 10⁻⁴ | 17.5 | -14.9 |
| H | 4.50 x 10⁻⁴ | 17.8 | -14.7 |
| p-CH₃ | 2.20 x 10⁻⁴ | 18.4 | -14.4 |
| p-OCH₃ | 1.40 x 10⁻⁴ | 18.8 | -14.2 |
Source: Data compiled from studies on the hydrolysis of substituted benzenesulfonyl chlorides.[1]
Based on the data above, the presence of the electron-withdrawing nitro group significantly increases the rate of hydrolysis. The bromo group also contributes to an enhanced reaction rate, albeit to a lesser extent than the nitro group. Therefore, it can be inferred that this compound is a highly reactive sulfonylating agent, likely exhibiting a faster reaction rate than benzenesulfonyl chlorides substituted with single electron-withdrawing groups.
Experimental Protocols
While specific protocols for the kinetic analysis of this compound are not available, the following are detailed, generalized methodologies for determining the reaction kinetics of sulfonyl chlorides.
Protocol 1: Spectrophotometric Determination of Reaction Kinetics (Aminolysis)
This method is suitable for following the reaction of a sulfonyl chloride with an amine that results in a product with a different UV-Vis absorption spectrum from the reactants.
Materials:
-
This compound
-
Amine of interest
-
Anhydrous solvent (e.g., acetonitrile, dioxane)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
-
Standard laboratory glassware
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the sulfonyl chloride and the amine of known concentrations in the chosen anhydrous solvent.
-
Reaction Initiation: In a quartz cuvette, place a known volume of the amine solution. Allow the cuvette to equilibrate to the desired reaction temperature in the spectrophotometer.
-
Inject a small, known volume of the sulfonyl chloride stock solution into the cuvette and mix rapidly.
-
Data Acquisition: Immediately begin recording the absorbance at a predetermined wavelength (the wavelength of maximum absorbance of the product or disappearance of a reactant) at regular time intervals.
-
Data Analysis: The pseudo-first-order rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction. The second-order rate constant can then be calculated by dividing kobs by the concentration of the amine (if the amine is in large excess).
Protocol 2: Conductometric Determination of Reaction Kinetics (Hydrolysis)
This method is suitable for following the hydrolysis of a sulfonyl chloride, which produces hydrochloric acid and a sulfonic acid, leading to an increase in the conductivity of the solution.
Materials:
-
This compound
-
Solvent (e.g., water, aqueous dioxane)
-
Conductivity meter with a temperature-controlled cell
-
Standard laboratory glassware
Procedure:
-
Solvent Equilibration: Place a known volume of the solvent in the temperature-controlled conductivity cell and allow it to reach thermal equilibrium.
-
Reaction Initiation: Inject a small, known volume of a concentrated stock solution of the sulfonyl chloride in a water-miscible solvent (e.g., dioxane) into the cell with vigorous stirring.
-
Data Acquisition: Record the conductivity of the solution at regular time intervals.
-
Data Analysis: The first-order rate constant (k) can be determined by plotting ln(C∞ - Ct) versus time, where Ct is the conductivity at time t and C∞ is the conductivity at the completion of the reaction.
Mandatory Visualization
Caption: General S_N2 mechanism for the reaction of a sulfonyl chloride.
Caption: Experimental workflow for a kinetic study of a sulfonyl chloride reaction.
References
Characterization of sulfonamides derived from 2-Bromo-5-nitrobenzene-1-sulfonyl chloride
A Comparative Guide to the Characterization of Sulfonamides Derived from 2-Bromo-5-nitrobenzene-1-sulfonyl chloride
This guide provides a comparative overview of the synthesis and characterization of sulfonamides derived from this compound. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis of novel sulfonamide candidates. The information presented herein is based on established chemical principles and spectroscopic data from analogous compounds.
Introduction
Sulfonamides are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities including antibacterial, anticancer, anti-inflammatory, and antiviral properties. The introduction of a 2-bromo-5-nitrobenzene scaffold offers a unique combination of steric and electronic properties that can be exploited to modulate the pharmacological profile of the resulting sulfonamides. The bromine atom can serve as a handle for further functionalization, while the nitro group, a strong electron-withdrawing group, can influence the acidity of the sulfonamide N-H bond and participate in hydrogen bonding interactions with biological targets. This guide outlines the synthesis and expected characterization of a series of such derivatives.
Synthesis
The general synthesis of sulfonamides from this compound is achieved via a nucleophilic substitution reaction with a primary or secondary amine. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
General Experimental Protocol
To a solution of the respective amine (1.1 mmol) and pyridine (1.5 mmol) in a suitable solvent such as dichloromethane or tetrahydrofuran (10 mL) at 0 °C, a solution of this compound (1.0 mmol) in the same solvent (5 mL) is added dropwise. The reaction mixture is stirred at room temperature for 4-6 hours and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is washed with 1M HCl, followed by a saturated solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
Comparative Characterization Data
The following table summarizes the expected characterization data for a representative set of sulfonamides derived from this compound and various amines. These values are illustrative and based on typical spectroscopic data for sulfonamides.
| Derivative Name | Amine Used | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR δ (ppm) for N-H | Expected IR ν (cm⁻¹) for S=O and N-H |
| N-phenyl-2-bromo-5-nitrobenzenesulfonamide | Aniline | C₁₂H₉BrN₂O₄S | 373.18 | 9.5 - 10.5 (s) | 1350-1320, 1170-1150, 3300-3200 |
| N-benzyl-2-bromo-5-nitrobenzenesulfonamide | Benzylamine | C₁₃H₁₁BrN₂O₄S | 387.21 | 8.0 - 8.5 (t) | 1350-1320, 1170-1150, 3300-3200 |
| 1-((2-bromo-5-nitrophenyl)sulfonyl)piperidine | Piperidine | C₁₁H₁₃BrN₂O₄S | 365.20 | N/A | 1350-1320, 1170-1150 |
| N-cyclohexyl-2-bromo-5-nitrobenzenesulfonamide | Cyclohexylamine | C₁₂H₁₅BrN₂O₄S | 379.23 | 7.8 - 8.3 (d) | 1350-1320, 1170-1150, 3300-3200 |
| N-(4-methoxyphenyl)-2-bromo-5-nitrobenzenesulfonamide | p-Anisidine | C₁₃H₁₁BrN₂O₅S | 403.21 | 9.4 - 10.4 (s) | 1350-1320, 1170-1150, 3300-3200 |
Performance and Comparison with Alternatives
While specific experimental data for the biological performance of sulfonamides derived from this compound is not extensively available in the public domain, we can infer potential advantages based on their structure.
-
Comparison to Non-substituted Benzene Sulfonamides: The presence of the bromo and nitro groups significantly alters the electronic properties of the benzene ring. The strong electron-withdrawing nature of the nitro group increases the acidity of the sulfonamide proton, which can lead to stronger interactions with biological targets. The bromine atom provides a site for potential further chemical modification, allowing for the synthesis of a wider array of derivatives.
-
Comparison to other Halogenated Sulfonamides: Compared to chloro- or fluoro-substituted analogs, the bromo-substituted compounds may exhibit different lipophilicity and metabolic stability profiles, which are critical parameters in drug development.
The evaluation of these compounds against various biological targets, such as bacterial enzymes (e.g., dihydropteroate synthase) or cancer-related proteins (e.g., carbonic anhydrases), would be necessary to fully elucidate their therapeutic potential.
Visualizations
Experimental Workflow
A Comparative Guide to the Synthesis of N-Aryl-2-bromo-5-nitrobenzenesulfonamides: Traditional Routes Versus Modern Alternatives
For Researchers, Scientists, and Drug Development Professionals
Derivatives of 2-bromo-5-nitrobenzene-1-sulfonyl chloride are pivotal intermediates in the synthesis of a variety of pharmacologically active compounds. Notably, this class of sulfonamides has garnered significant attention for its potent and selective inhibition of tumor-associated carbonic anhydrase IX (CA IX), an enzyme implicated in the survival and proliferation of cancer cells in hypoxic environments.[1][2][3] This guide provides a comparative analysis of the traditional synthetic route to these compounds and explores modern, alternative methodologies, offering experimental data to inform the selection of the most appropriate synthetic strategy.
Traditional Synthesis: The Sulfonyl Chloride Route
The most established method for the synthesis of N-aryl-2-bromo-5-nitrobenzenesulfonamides involves the reaction of this compound with a primary or secondary amine in the presence of a base. This nucleophilic substitution reaction is a robust and widely used method for forming the sulfonamide bond.
A representative example is the synthesis of N-(4-chlorophenyl)-2-bromo-5-nitrobenzenesulfonamide.
Reaction Scheme:
While this method is effective, the handling of sulfonyl chlorides can be challenging due to their instability and reactivity.
Alternative Synthetic Routes
In recent years, several alternative methods for the synthesis of sulfonamides have been developed, aiming to overcome the limitations of the traditional sulfonyl chloride approach. These modern techniques offer advantages such as milder reaction conditions, greater functional group tolerance, and the avoidance of hazardous reagents.
Palladium-Catalyzed Aminosulfonylation
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-sulfur and nitrogen-sulfur bonds. In this approach, an aryl halide can be coupled with a sulfonamide or a sulfur dioxide surrogate in the presence of a palladium catalyst and a suitable ligand. For the synthesis of N-aryl-2-bromo-5-nitrobenzenesulfonamides, a potential route involves the coupling of 1,2-dibromo-4-nitrobenzene with an arylsulfonamide.
Synthesis from Anilines via Diazotization
An alternative to the direct use of sulfonyl chlorides is their in situ generation from the corresponding anilines. This involves the diazotization of an aniline, such as 2-bromo-5-nitroaniline, followed by a copper-catalyzed reaction with sulfur dioxide to form the sulfonyl chloride, which then reacts with the desired amine in a one-pot fashion.
Performance Comparison
To provide a clear comparison, the following table summarizes the key performance indicators for the synthesis of a representative N-aryl-2-bromo-5-nitrobenzenesulfonamide via the traditional route and a potential alternative. Note: Direct comparative studies for the same target molecule are limited in the literature; therefore, the data presented for the alternative route is based on analogous reactions and serves as an illustrative example.
| Parameter | Traditional Route (Sulfonyl Chloride) | Alternative Route (From Aniline) |
| Starting Materials | This compound, Arylamine | 2-Bromo-5-nitroaniline, Arylamine, NaNO₂, SO₂ |
| Key Reagents | Organic Base (e.g., Pyridine, Triethylamine) | Mineral Acid, Copper Catalyst |
| Reaction Conditions | 0°C to room temperature | 0-5°C for diazotization, then controlled addition |
| Typical Yield | Good to Excellent | Moderate to Good |
| Advantages | Well-established, generally high yielding. | Avoids isolation of unstable sulfonyl chloride. |
| Disadvantages | Sulfonyl chloride can be unstable and hazardous. | Requires handling of diazotized intermediates. |
Experimental Protocols
Traditional Synthesis of N-(4-chlorophenyl)-2-bromo-5-nitrobenzenesulfonamide
Materials:
-
This compound
-
4-Chloroaniline
-
Pyridine
-
Dichloromethane (DCM)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 4-chloroaniline (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Alternative Synthesis of N-Aryl-2-bromo-5-nitrobenzenesulfonamides from 2-Bromo-5-nitroaniline (General Protocol)
Materials:
-
2-Bromo-5-nitroaniline
-
Sodium nitrite
-
Concentrated hydrochloric acid
-
Sulfur dioxide (gas or solution in acetic acid)
-
Copper(I) chloride (catalyst)
-
Arylamine
-
Appropriate solvent (e.g., acetic acid)
Procedure:
-
Diazotization: Suspend 2-bromo-5-nitroaniline (1.0 eq) in a mixture of concentrated HCl and water. Cool the suspension to 0-5°C in an ice-salt bath.
-
Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(I) chloride.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide solution.
-
Amination: Once the formation of the sulfonyl chloride is complete (as monitored by appropriate analytical techniques), add the desired arylamine (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature until the sulfonamide formation is complete.
-
Work-up the reaction by pouring it into ice water, collecting the precipitate by filtration, and washing with water.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing the Synthetic Pathways and Biological Context
To better understand the workflow and the biological relevance of these compounds, the following diagrams illustrate the synthetic routes and the mechanism of action of 2-bromo-5-nitrobenzenesulfonamide derivatives as inhibitors of carbonic anhydrase IX.
Caption: Comparative workflow of traditional and alternative synthetic routes.
Caption: Inhibition of CA IX by 2-bromo-5-nitrobenzenesulfonamides.
References
A Comparative Spectroscopic Guide to Products of Common Sulfonylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectroscopic properties of products derived from different sulfonylating agents. The selection of a suitable sulfonylating agent is a critical step in chemical synthesis, influencing not only the reactivity and yield but also the characteristics of the final product. Understanding the distinct spectroscopic signatures of the resulting sulfonate esters and sulfonamides is paramount for reaction monitoring, purification, and structural elucidation. This document presents a summary of key spectroscopic data, detailed experimental protocols, and visual representations of relevant workflows and biological pathways.
Spectroscopic Data Comparison
The choice of sulfonylating agent imparts unique spectroscopic characteristics to the resulting product. This is particularly evident in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Below is a comparative summary of the spectroscopic data for the products of four common sulfonylating agents—p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), p-nitrobenzenesulfonyl chloride (NsCl), and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride)—with benzyl alcohol and benzylamine as model substrates.
| Sulfonylating Agent | Product with Benzyl Alcohol | ¹H NMR (CDCl₃) δ (ppm) | ¹³C NMR (CDCl₃) δ (ppm) | IR (cm⁻¹) ν(S=O) | UV-Vis λmax (nm) | Fluorescence (Ex/Em in nm) |
| p-Toluenesulfonyl Chloride (TsCl) | Benzyl Tosylate | Benzylic CH₂: ~4.6; Aromatic H: 7.2-7.8; CH₃: ~2.4[1] | Benzylic C: ~70; Aromatic C: 127-145; CH₃: ~21 | ~1360, ~1175[1] | ~225, ~260-270 | Non-fluorescent |
| Methanesulfonyl Chloride (MsCl) | Benzyl Mesylate | Benzylic CH₂: ~5.1; Aromatic H: ~7.4; CH₃: ~2.9 | Benzylic C: ~70; Aromatic C: 128-135; CH₃: ~38 | ~1350, ~1170 | Not significant | Non-fluorescent |
| p-Nitrobenzenesulfonyl Chloride (NsCl) | Benzyl Nosylate | Benzylic CH₂: ~5.3; Aromatic H: 7.4-8.4 | Benzylic C: ~72; Aromatic C: 124-151 | ~1370, ~1180 | ~260 | Non-fluorescent |
| Dansyl Chloride | N-Benzyl Dansylamide | Benzylic CH₂: ~4.2; Aromatic H: 7.1-8.6; N(CH₃)₂: ~2.9 | Benzylic C: ~48; Aromatic C: 115-152; N(CH₃)₂: ~45 | ~1320, ~1140 | ~340[2] | ~340 / ~535[2] |
Note: The chemical shifts (δ) in NMR spectroscopy are reported in parts per million (ppm) relative to a standard reference. The wavenumbers (ν) in IR spectroscopy are given in reciprocal centimeters (cm⁻¹). UV-Vis absorption maxima (λmax) and fluorescence excitation (Ex) and emission (Em) wavelengths are in nanometers (nm). Data for benzyl nosylate and N-benzyl dansylamide are estimated based on typical values for similar structures due to the lack of directly comparable experimental data in the searched literature.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable and comparable results. The following are representative procedures for the synthesis of sulfonate esters from an alcohol using common sulfonylating agents.
General Procedure for the Tosylation of an Alcohol
This protocol describes the synthesis of a tosylate ester from a primary or secondary alcohol using p-toluenesulfonyl chloride (TsCl) in the presence of a base.
Materials:
-
Alcohol (1.0 eq.)
-
p-Toluenesulfonyl chloride (1.2 - 1.5 eq.)[3]
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) (1.5 eq.) or Pyridine[3]
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount, e.g., 0.1 eq.) (optional, for less reactive alcohols)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (or pyridine) to the solution, followed by the catalytic amount of DMAP (if used).
-
To this stirred solution, add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
General Procedure for the Mesylation of an Alcohol
This protocol outlines the synthesis of a mesylate ester from an alcohol using methanesulfonyl chloride (MsCl).
Materials:
-
Alcohol (1.0 eq.)
-
Methanesulfonyl chloride (1.2 eq.)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) (1.5 eq.)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Add methanesulfonyl chloride dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-4 hours, or until TLC analysis indicates the completion of the reaction.
-
Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude mesylate.
-
Purify the product as necessary, typically by column chromatography.
Note on other sulfonylating agents: Similar procedures can be adapted for other sulfonylating agents like nosyl chloride and dansyl chloride. For nosyl chloride, the reaction conditions are generally similar to tosylation. For dansyl chloride, which is often used to derivatize amines, the reaction is typically carried out in a suitable solvent like acetone or acetonitrile in the presence of a base such as sodium bicarbonate.
Visualizing Experimental and Biological Processes
Experimental Workflow
The general workflow for the synthesis and spectroscopic comparison of sulfonylated products is a systematic process involving reaction, workup, purification, and detailed analysis.
Caption: General experimental workflow for sulfonylation and subsequent spectroscopic analysis.
Signaling Pathway Involvement
Sulfonylated molecules can play significant roles in biological systems, for instance, as inhibitors of signaling pathways implicated in diseases like cancer. The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Ras-Raf-MEK-ERK cascade, is a crucial signaling route that regulates cell proliferation, differentiation, and survival.[4][5][6][7] Dysregulation of this pathway is a hallmark of many cancers, making its components attractive targets for drug development, where sulfonyl-containing compounds can act as inhibitors.
Caption: The MAPK/ERK signaling pathway and a potential point of inhibition by a sulfonyl-based drug.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzyl Tosylate|1024-41-5|Research Chemical [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
Cost-benefit analysis of using 2-Bromo-5-nitrobenzene-1-sulfonyl chloride in synthesis
For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision that balances cost, efficiency, and safety. This guide provides a comprehensive cost-benefit analysis of using 2-Bromo-5-nitrobenzene-1-sulfonyl chloride in chemical synthesis, comparing its performance with common alternatives and providing relevant experimental data and protocols.
Overview of this compound
This compound is a highly reactive aromatic sulfonyl chloride. The presence of two strong electron-withdrawing groups, a nitro group and a bromine atom, on the benzene ring significantly increases the electrophilicity of the sulfonyl chloride moiety. This enhanced reactivity makes it a potent agent for the synthesis of sulfonamides and sulfonate esters, often under milder conditions or with faster reaction times compared to less activated sulfonyl chlorides.
Key Physicochemical Properties:
| Property | Value |
| CAS Number | 98130-55-3 |
| Molecular Formula | C₆H₃BrClNO₄S |
| Molecular Weight | 300.51 g/mol |
| Appearance | Yellow to brown solid |
| Melting Point | 91-92 °C |
Cost Analysis
The cost of a reagent extends beyond its purchase price to include factors such as the cost of starting materials for its synthesis, handling and storage requirements, and the expenses associated with safety measures.
2.1. Purchase Price
The commercial availability and pricing of this compound and its common alternatives are summarized below. Prices are approximate and can vary based on supplier, purity, and quantity.
| Reagent | CAS Number | Representative Pricing (per gram) |
| This compound | 98130-55-3 | ~$25 - $50 |
| p-Toluenesulfonyl chloride (TsCl) | 98-59-9 | ~$0.50 - $2 |
| 4-Nitrobenzenesulfonyl chloride (NsCl) | 98-74-8 | ~$1 - $3 |
| Benzenesulfonyl chloride | 98-09-9 | ~$0.20 - $1 |
Data compiled from various chemical supplier catalogs.
2.2. Synthesis Cost
For large-scale applications, in-house synthesis of the reagent may be considered. This compound is typically synthesized from 2-bromo-5-nitroaniline via a diazotization reaction followed by a Sandmeyer-type sulfonylation.
dot
Caption: Synthesis of the target reagent.
The starting material, 2-bromo-5-nitroaniline, is also a specialty chemical, and the multi-step synthesis involves handling of potentially hazardous reagents, contributing to the overall cost.
2.3. Safety and Handling Costs
This compound is a corrosive solid and is moisture-sensitive. Proper handling requires the use of personal protective equipment (PPE) such as gloves, goggles, and a lab coat. Storage in a dry, inert atmosphere is recommended. These requirements contribute to indirect costs associated with laboratory infrastructure and safety protocols.
Benefit Analysis: Performance in Synthesis
The primary benefit of this compound lies in its high reactivity, which can lead to improved yields, shorter reaction times, and the ability to react with less nucleophilic amines or alcohols.
3.1. Reactivity Comparison
The reactivity of benzenesulfonyl chlorides is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) increase the electrophilicity of the sulfur atom, making the sulfonyl chloride more reactive towards nucleophiles.
| Reagent | Key Substituents | Electronic Effect | Expected Reactivity |
| This compound | -Br, -NO₂ | Strong EWG | Very High |
| 4-Nitrobenzenesulfonyl chloride (NsCl) | -NO₂ | Strong EWG | High |
| Benzenesulfonyl chloride | None | Neutral | Moderate |
| p-Toluenesulfonyl chloride (TsCl) | -CH₃ | Electron-Donating | Lower |
This increased reactivity can be particularly advantageous in the synthesis of complex molecules where steric hindrance or low nucleophilicity of the amine/alcohol is a challenge.
3.2. Applications in Medicinal Chemistry
The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents, including antibacterial, anticancer, and antiviral drugs. The nitroaromatic moiety itself can also be a pharmacophore or a precursor to an amino group, which can be further functionalized. While specific examples citing this compound are not abundant in publicly available literature, its structural motifs are relevant to drug discovery. For instance, nitroaromatic compounds are known to have antimicrobial activity, and their reduction to anilines provides a route to a diverse array of derivatives.[1]
Experimental Protocols
Detailed experimental protocols for the synthesis of the reagent and its use in sulfonamide formation, along with a representative procedure using an alternative, are provided below.
4.1. Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of aryl sulfonyl chlorides from anilines via a Sandmeyer-type reaction.[2][3]
dot
Caption: Experimental workflow for the synthesis.
-
Materials: 2-bromo-5-nitroaniline, concentrated hydrochloric acid, sodium nitrite, sulfur dioxide, acetic acid, cuprous chloride (catalyst), dichloromethane, sodium sulfate, ice.
-
Procedure:
-
Diazotization: Dissolve 2-bromo-5-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Stir the mixture for 30 minutes at this temperature.
-
Sulfonylation: In a separate flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid and cool it to 0-5 °C. Add a catalytic amount of cuprous chloride. To this solution, add the freshly prepared diazonium salt solution portion-wise, maintaining the temperature below 5 °C. Allow the reaction to stir at low temperature overnight.
-
Work-up and Purification: Pour the reaction mixture onto crushed ice and extract with dichloromethane. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
-
4.2. General Protocol for Sulfonamide Synthesis
dot
Caption: General sulfonamide synthesis workflow.
-
Materials: Amine or alcohol, this compound, a non-nucleophilic base (e.g., pyridine or triethylamine), and an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Procedure:
-
Dissolve the amine (1.0 eq) and the base (1.2 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of this compound (1.1 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water or a dilute acid solution.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
-
4.3. Comparative Protocol using p-Toluenesulfonyl Chloride (TsCl)
A similar procedure to the one described in 4.2 can be followed, substituting this compound with p-toluenesulfonyl chloride. Due to the lower reactivity of TsCl, longer reaction times or elevated temperatures may be necessary to achieve comparable yields, particularly with less nucleophilic amines.[4]
Comparative Performance and Data
5.1. Quantitative Comparison (Hypothetical)
The following table presents a hypothetical comparison based on the expected reactivities.
| Parameter | This compound | 4-Nitrobenzenesulfonyl chloride (NsCl) | p-Toluenesulfonyl chloride (TsCl) |
| Reaction Time | Shorter | Short | Longer |
| Reaction Temperature | 0 °C to RT | 0 °C to RT | RT to Reflux |
| Typical Yield | High | High | Moderate to High |
| Substrate Scope | Broad (including hindered/deactivated amines) | Broad | More limited with challenging substrates |
| Byproduct | 2-Bromo-5-nitrobenzenesulfonic acid | 4-Nitrobenzenesulfonic acid | p-Toluenesulfonic acid |
| Ease of Removal of Sulfonamide | More facile (due to EWGs) | More facile | More difficult |
5.2. Signaling Pathway Context: PARP Inhibition
Sulfonamide-containing molecules are of significant interest in drug discovery. For instance, derivatives of 2-aminobenzamide are known inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[5] While not directly involving the title compound, a sulfonamide derived from a bromo-nitro-substituted aromatic could be explored as a bioisostere or a novel scaffold for PARP inhibitors. The nitro group could be reduced to an amine, a key pharmacophoric feature in many PARP inhibitors.
dot
Caption: PARP-1 signaling and inhibition.
Conclusion and Recommendations
Cost-Benefit Summary:
-
Cost: this compound has a significantly higher purchase price than common alternatives like TsCl and NsCl. Its synthesis is also a multi-step process involving hazardous materials.
-
Benefit: Its high reactivity allows for the synthesis of sulfonamides and sulfonate esters under mild conditions, with potentially higher yields and shorter reaction times, especially for challenging substrates. The resulting sulfonamide may also be easier to cleave if used as a protecting group.
Recommendations for Use:
-
For routine synthesis with simple amines/alcohols: More economical alternatives like p-toluenesulfonyl chloride or benzenesulfonyl chloride are generally preferred.
-
For hindered or electron-deficient amines/alcohols: The higher reactivity of this compound or 4-nitrobenzenesulfonyl chloride may justify the additional cost by providing a viable synthetic route where less reactive reagents fail.
-
In medicinal chemistry and library synthesis: The title compound can be a valuable tool for creating diverse sulfonamide libraries, and the bromo- and nitro- functionalities offer additional handles for further chemical modification.
Ultimately, the choice of reagent will depend on a careful evaluation of the specific synthetic challenge, the scale of the reaction, and the overall project budget. For high-value target molecules or difficult transformations, the enhanced performance of this compound can provide a significant benefit that outweighs its higher initial cost.
References
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Applications of 2-Bromo-5-nitrobenzene-1-sulfonyl Chloride in the Synthesis of Bioactive Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the applications of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride as a key reagent in the synthesis of sulfonamide-containing compounds with significant biological activities. Through a detailed comparison with alternative synthetic methodologies, this document aims to equip researchers with the necessary information to make informed decisions in the design and execution of synthetic routes toward novel therapeutic agents. Experimental data, detailed protocols, and visual workflows are presented to facilitate a clear understanding of the advantages and limitations of each approach.
Introduction to this compound
This compound is an aromatic sulfonyl chloride reagent characterized by the presence of both a bromine atom and a nitro group on the benzene ring. These substituents significantly influence the reactivity of the sulfonyl chloride group, making it a valuable tool in medicinal chemistry for the synthesis of a diverse range of sulfonamide derivatives. Sulfonamides are a cornerstone of pharmacologically active compounds, exhibiting a wide spectrum of therapeutic properties, including antimicrobial, antiviral, and anticancer activities.[1][2] The strategic placement of the bromo and nitro groups on the phenyl ring of this reagent offers unique opportunities for post-sulfonamidation modifications, further expanding its utility in the generation of complex molecular architectures.
Core Application: Synthesis of Bioactive Sulfonamides
The primary application of this compound lies in its reaction with primary and secondary amines to form the corresponding N-substituted sulfonamides. The general reaction scheme is a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond and the elimination of hydrochloric acid.
General Reaction Scheme:
Caption: General reaction for the synthesis of sulfonamides.
This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The choice of solvent and reaction conditions can be tailored to the specific amine substrate.
Comparative Analysis of Synthetic Methodologies
While the use of this compound represents a classical and effective method for sulfonamide synthesis, several alternative approaches have been developed to address limitations such as harsh reaction conditions or the availability of starting materials. This section compares the traditional sulfonyl chloride method with two prominent alternatives: reaction with p-toluenesulfonyl chloride and copper-catalyzed N-arylation.
Methodology Comparison
| Feature | This compound | p-Toluenesulfonyl Chloride (TsCl) | Copper-Catalyzed N-Arylation |
| Reagent Type | Aromatic Sulfonyl Chloride | Aromatic Sulfonyl Chloride | Aryl Halide + Sulfonamide |
| Key Advantage | Bromo and nitro groups for post-synthesis modification. | Readily available and cost-effective. | Milder reaction conditions, broader substrate scope.[3] |
| Typical Base | Pyridine, Triethylamine | Pyridine, Triethylamine | K₃PO₄, Cs₂CO₃ |
| Catalyst | None | None | CuI, Cu(OAc)₂[4][5] |
| Ligand | None | None | Often required (e.g., diamines) |
| Reaction Temp. | 0 °C to room temperature | 0 °C to room temperature | Room temperature to elevated temperatures |
Performance Data: Synthesis of N-(5-bromopyridin-2-yl)benzenesulfonamide Analogs
To provide a quantitative comparison, the following table summarizes typical yields and reaction times for the synthesis of sulfonamides derived from the reaction of a sulfonyl chloride with an aminopyridine derivative, a common scaffold in bioactive molecules.
| Reagent/Method | Amine Substrate | Product | Yield (%) | Reaction Time (h) | Reference |
| This compound | 2-Amino-5-bromopyridine | N-(5-bromopyridin-2-yl)-2-bromo-5-nitrobenzenesulfonamide | ~75-85 (estimated) | 2-4 | (Adapted Protocol) |
| p-Toluenesulfonyl Chloride | 2-Aminopyridine | N-(pyridin-2-yl)-4-methylbenzenesulfonamide | 80-90 | 3-5 | [6] |
| Copper-Catalyzed N-Arylation | Benzenesulfonamide | N-(aryl)benzenesulfonamide | 70-95 | 12-24 | [4] |
Note: The yield for this compound is an estimation based on general procedures for similar reactions, as a specific literature value for this exact transformation was not identified.
Experimental Protocols
Synthesis of N-(5-bromopyridin-2-yl)-2-bromo-5-nitrobenzenesulfonamide
This protocol describes a representative synthesis of a sulfonamide using this compound.
Materials:
-
2-Amino-5-bromopyridine
-
This compound
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-bromopyridine (1.0 eq) in anhydrous DCM.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(5-bromopyridin-2-yl)-2-bromo-5-nitrobenzenesulfonamide.
Alternative Protocol: Copper-Catalyzed N-Arylation of a Sulfonamide
This protocol outlines a general procedure for the copper-catalyzed synthesis of N-arylsulfonamides.[4]
Materials:
-
Aryl bromide
-
Sulfonamide
-
Copper(I) iodide (CuI)
-
Potassium phosphate (K₃PO₄)
-
N,N'-Dimethylethylenediamine (DMEDA) (or other suitable ligand)
-
Toluene or Dioxane, anhydrous
Procedure:
-
To a dry reaction vessel, add the aryl bromide (1.0 eq), sulfonamide (1.2 eq), CuI (0.1 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon).
-
Add anhydrous toluene and the diamine ligand (0.2 eq) via syringe.
-
Seal the vessel and heat the reaction mixture at 110 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Visualizing Synthetic Workflows
The following diagrams illustrate the experimental workflows for the traditional sulfonamide synthesis and the copper-catalyzed alternative.
Caption: Workflow for traditional sulfonamide synthesis.
Caption: Workflow for copper-catalyzed N-arylation.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of certain N1- and N4-(5-nitro-2-pyridyl)-substituted sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of N-Arylsulfonamides - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. repository.nie.edu.sg [repository.nie.edu.sg]
- 5. Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This compound is a reactive sulfonyl chloride and a nitroaromatic compound, requiring careful handling and disposal.
Physico-chemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₆H₃BrClNO₄S |
| Molar Mass | 300.51 g/mol |
| Density (Predicted) | 1.949 ± 0.06 g/cm³ |
| Melting Point | 91-92 °C |
| Boiling Point (Predicted) | 387.4 ± 32.0 °C |
Disposal Protocol
The proper disposal of this compound is a critical safety measure. The recommended procedures are divided into the disposal of bulk quantities and the neutralization of small, residual amounts.
Bulk Quantity Disposal
Bulk quantities of this compound must be treated as hazardous waste and disposed of through a licensed environmental waste management company.
Procedure:
-
Segregation: This compound is a halogenated organic substance and should be collected in a designated "Halogenated Organic Waste" container. Do not mix with non-halogenated waste to avoid increased disposal costs.
-
Packaging: Ensure the chemical is in a compatible, tightly sealed, and clearly labeled hazardous waste container.
-
Labeling: The label must include the full chemical name, "this compound," and associated hazard symbols (e.g., Corrosive, Water-Reactive).
-
Storage: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, acids, and oxidizing agents.
-
Professional Disposal: Arrange for collection by a certified hazardous waste disposal service. Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common disposal method for such compounds.
Neutralization of Small Residual Quantities
For small residual amounts, such as those left in glassware, a neutralization procedure can be performed by trained personnel in a controlled laboratory setting to render the material less hazardous before final disposal.
Experimental Protocol:
This protocol is adapted from general procedures for the neutralization of sulfonyl chlorides.
-
Preparation: In a chemical fume hood, prepare a large beaker containing a saturated solution of sodium bicarbonate. The beaker should be placed in an ice bath on a magnetic stir plate. It is recommended to use a significant molar excess of the base (at least 5-10 equivalents) relative to the estimated amount of the sulfonyl chloride. Begin vigorous stirring of the bicarbonate solution.
-
Slow Addition: Carefully and slowly add the residual this compound solution to the cold, stirred basic solution in a dropwise manner. Caution: This reaction is exothermic and will produce gas (carbon dioxide). The rate of addition must be controlled to prevent excessive foaming and a rapid temperature increase.
-
Reaction Completion: Once the addition is complete, continue to stir the mixture in the ice bath for at least one hour to ensure the reaction has gone to completion.
-
pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-9). If the solution is still acidic, add more sodium bicarbonate.
-
Final Disposal: The neutralized aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for disposal according to your institution's guidelines.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Essential Safety and Logistics for Handling 2-Bromo-5-nitrobenzene-1-sulfonyl chloride
For researchers, scientists, and drug development professionals, the safe handling of reactive chemical compounds is paramount. This document provides crucial safety protocols, operational guidance, and disposal plans for 2-Bromo-5-nitrobenzene-1-sulfonyl chloride. The information is compiled from safety data sheets of structurally analogous compounds to ensure a comprehensive understanding of the potential hazards and necessary precautions.
Chemical Profile:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 98130-55-3 |
| Molecular Formula | C₆H₃BrClNO₄S |
| Molar Mass | 300.51 g/mol |
| Physical State | Solid |
| Known Hazards (by analogy) | Corrosive, causes severe skin burns and eye damage, potential skin sensitizer, moisture sensitive. May be harmful if swallowed or inhaled. |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical to minimize exposure and ensure safety. The following PPE is mandatory when handling this compound.
| Body Part | Recommended Protection | Rationale and Specifications |
| Eyes & Face | Chemical Splash Goggles and Full-Face Shield | Protects against splashes and solid particulates. Goggles should conform to OSHA 29 CFR 1910.133 or European Standard EN166. A face shield provides an additional layer of protection for the entire face.[1][2][3] |
| Hands | Double Gloving: Nitrile or Neoprene Gloves | Provides a robust barrier against chemical contact. No single glove material is impervious to all chemicals; therefore, double gloving is recommended. Inspect gloves for any signs of degradation or puncture before use and change them immediately if contaminated. |
| Body | Chemical-Resistant Laboratory Coat | A fully buttoned lab coat made of a non-flammable material like cotton should be worn to protect the skin. Avoid synthetic fabrics that can melt. |
| Respiratory | NIOSH/MSHA Approved Respirator | To be used in a certified chemical fume hood. If dust generation is unavoidable or if ventilation is inadequate, a respirator with a particulate filter is necessary. Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1] |
| Feet | Closed-Toed, Chemical-Resistant Shoes | Shoes must cover the entire foot to protect against spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for the safe handling of this compound.
1. Preparation:
-
Ensure a calibrated and certified chemical fume hood is used for all manipulations.
-
Verify that a safety shower and an eyewash station are readily accessible and in good working order.
-
Assemble all necessary PPE and inspect for integrity.
-
Prepare and label all required equipment (glassware, spatulas, etc.) within the fume hood.
-
Have spill cleanup materials (e.g., absorbent pads, neutralizer for acids if appropriate) and a designated, labeled waste container ready.
2. Handling:
-
Carefully weigh the solid compound within the fume hood to avoid generating dust.
-
When transferring the solid, use a spatula and avoid creating airborne particles.
-
If making a solution, add the solid slowly to the solvent. Be aware that the compound is moisture-sensitive and may react with water or protic solvents.[1]
-
Keep the container tightly closed when not in use.
3. Post-Handling:
-
Thoroughly decontaminate all equipment and the work area within the fume hood.
-
Wash hands and any exposed skin thoroughly with soap and water after completing the work.
-
Do not eat, drink, or smoke in the laboratory area.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.
-
Waste Chemical:
-
All solid waste and solutions containing this compound must be collected in a designated, labeled, and sealed hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility is confirmed.
-
The waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3]
-
-
Empty Containers:
-
Empty containers should be handled as hazardous waste as they may retain chemical residues.
-
Decontaminate the container if possible before disposal.
-
Follow your institution's guidelines for the disposal of empty chemical containers.
-
Emergency Procedures
| Situation | Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |
| Spill | Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully sweep up the material and place it in a designated hazardous waste container. Ventilate the area and wash the spill site after the material has been removed.[4] |
Diagram: Safe Handling Workflow for this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

